Propargyl-PEG7-Br
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H31BrO7 |
|---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |
InChI |
InChI=1S/C17H31BrO7/c1-2-4-19-6-8-21-10-12-23-14-16-25-17-15-24-13-11-22-9-7-20-5-3-18/h1H,3-17H2 |
InChI Key |
KJXXVJVAPLDNTE-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCBr |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Purification of Propargyl-PEG7-Br
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG7-Br is a heterobifunctional linker of significant interest in the fields of bioconjugation, chemical biology, and drug development. Its structure, comprising a terminal propargyl group for "click" chemistry, a seven-unit polyethylene glycol (PEG) spacer to enhance solubility and provide spatial separation, and a terminal bromide for nucleophilic substitution, makes it a versatile tool for the construction of complex molecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of a reliable synthetic route and purification strategy for this compound, tailored for a laboratory setting.
Synthesis Strategy
The synthesis of this compound is most effectively achieved through a two-step process commencing with commercially available heptaethylene glycol. This strategy involves:
-
Selective Monopropargylation: The statistical monosubstitution of heptaethylene glycol to introduce the propargyl group, yielding the intermediate Propargyl-PEG7-OH.
-
Bromination: The conversion of the terminal hydroxyl group of the intermediate to a bromide, affording the final product, this compound.
This approach allows for controlled functionalization and facilitates purification at each stage.
Experimental Protocols
Step 1: Synthesis of Propargyl-PEG7-OH (Intermediate)
This procedure details the selective monopropargylation of heptaethylene glycol.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| Heptaethylene glycol | 326.37 |
| Sodium hydride (60% dispersion in mineral oil) | 24.00 |
| Propargyl bromide (80% in toluene) | 118.96 |
| Anhydrous Tetrahydrofuran (THF) | - |
| Dichloromethane (DCM) | - |
| Saturated aqueous ammonium chloride (NH4Cl) | - |
| Brine | - |
| Anhydrous sodium sulfate (Na2SO4) | - |
Procedure:
-
To a solution of heptaethylene glycol (1.0 eq) in anhydrous THF, sodium hydride (0.4 eq of 60% dispersion) is added portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is stirred at 0°C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour.
-
The mixture is cooled back to 0°C, and propargyl bromide (0.5 eq of 80% solution in toluene) is added dropwise.
-
The reaction is stirred at room temperature overnight.
-
The reaction is carefully quenched by the slow addition of saturated aqueous NH4Cl solution at 0°C.
-
The mixture is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to yield the crude product.
Purification of Intermediate:
The crude product, a mixture of starting material, the desired mono-propargylated product, and di-propargylated byproduct, is purified by flash column chromatography on silica gel.
| Chromatography Parameters | |
| Stationary Phase | Silica gel |
| Mobile Phase | Gradient elution, typically starting with 100% DCM and gradually increasing the polarity with methanol (e.g., 0% to 10% methanol in DCM). |
Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to isolate the Propargyl-PEG7-OH.
Step 2: Synthesis of this compound (Final Product)
This procedure describes the bromination of the terminal hydroxyl group of Propargyl-PEG7-OH.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| Propargyl-PEG7-OH | 364.42 |
| N-Bromosuccinimide (NBS) | 177.98 |
| Triphenylphosphine (PPh3) | 262.29 |
| Anhydrous Dichloromethane (DCM) | - |
| Saturated aqueous sodium bicarbonate (NaHCO3) | - |
| Brine | - |
| Anhydrous sodium sulfate (Na2SO4) | - |
Procedure:
-
To a solution of Propargyl-PEG7-OH (1.0 eq) in anhydrous DCM at 0°C under an inert atmosphere, triphenylphosphine (1.2 eq) is added.
-
N-Bromosuccinimide (1.2 eq) is then added portion-wise, keeping the temperature at 0°C.
-
The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3-4 hours.
-
The reaction is quenched with saturated aqueous NaHCO3 solution.
-
The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
Purification of Final Product:
The crude this compound is purified by flash column chromatography.
| Chromatography Parameters | |
| Stationary Phase | Silica gel |
| Mobile Phase | A gradient of ethyl acetate in hexanes (e.g., 20% to 80% ethyl acetate). |
Fractions containing the pure product are combined and concentrated to yield this compound as an oil.
Data Presentation
Summary of Synthesis Yields and Purity:
| Step | Product | Starting Material | Typical Yield (%) | Purity (by NMR) |
| 1 | Propargyl-PEG7-OH | Heptaethylene glycol | 40-50 | >95% |
| 2 | This compound | Propargyl-PEG7-OH | 80-90 | >98% |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Application in PROTAC Synthesis
This compound serves as a versatile linker in the synthesis of PROTACs. The propargyl group can be coupled to an azide-functionalized E3 ligase ligand via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction. The bromo-terminus can be attached to a target protein ligand, often through nucleophilic substitution by a hydroxyl or amino group on the ligand.
Caption: Logical relationship of this compound in PROTAC synthesis.
Propargyl-PEG7-Br: A Technical Guide to its Mechanism of Action in Advanced Bioconjugation
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Propargyl-PEG7-Br is a heterobifunctional linker designed for the precise and stable covalent linkage of two different molecular entities. Its architecture, featuring a terminal propargyl group and a bromo-alkane, enables two distinct and orthogonal chemical reactions. This dual reactivity is critical in the construction of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The integrated seven-unit polyethylene glycol (PEG) chain enhances the hydrophilicity, solubility, and pharmacokinetic profile of the final conjugate.[1][2] This guide provides an in-depth exploration of the core mechanism of this compound, detailed experimental protocols, and its applications in modern drug development.
Core Chemical Identity and Properties
This compound is characterized by two key reactive functionalities separated by a hydrophilic PEG7 spacer.[2]
-
Propargyl Group: A terminal alkyne (C≡CH) that serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4] This reaction is known for its high efficiency, specificity, and biocompatibility.
-
Bromo Group: An alkyl bromide that acts as an electrophile, readily reacting with nucleophiles. In bioconjugation, its primary target is the sulfhydryl (thiol) group of cysteine residues within proteins.
-
PEG7 Spacer: A chain of seven ethylene glycol units that imparts hydrophilicity. This feature is crucial for improving the aqueous solubility of potentially hydrophobic bioconjugates, which can prevent aggregation and improve in-vivo stability and circulation half-life.
Mechanism of Action in Bioconjugation
The "mechanism of action" of this compound is its chemical reactivity, which facilitates a sequential, two-step conjugation process. This heterobifunctional nature allows for controlled, directional linkage between a biomolecule (like an antibody) and a payload (like a cytotoxic drug), minimizing the formation of undesirable homodimers.
The two orthogonal reactions are:
-
Thiol-Alkylation (S-alkylation): The bromo-end of the linker reacts with a free sulfhydryl group, typically from a cysteine residue on a protein. This is a nucleophilic substitution (SN2) reaction where the sulfur atom of the thiol attacks the carbon atom bonded to the bromine, displacing the bromide leaving group to form a stable thioether bond. This reaction is often used for site-specific conjugation to proteins at engineered or naturally accessible cysteine residues.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): After the linker is attached to the first molecule (e.g., a protein), its terminal propargyl group is available for the "click" reaction. In the presence of a Cu(I) catalyst, the alkyne reacts with an azide-functionalized molecule (e.g., a drug payload) to form a highly stable 1,4-disubstituted triazole ring. This reaction is extremely specific and proceeds with high yield under mild, aqueous conditions.
Applications in Drug Development
The primary application of this compound is in the construction of Antibody-Drug Conjugates (ADCs). In this context, the linker tethers a potent cytotoxic payload to a monoclonal antibody (mAb). The mAb directs the conjugate to a specific antigen on the surface of cancer cells, after which the ADC is internalized, and the payload is released to induce cell death. The PEG component of the linker can enhance the solubility and stability of the ADC, potentially leading to an improved therapeutic window.
Quantitative Data Summary
While precise reaction parameters are system-dependent, the following tables provide representative data for the key conjugation steps based on established protocols.
Table 1: Representative Conditions for Thiol-Alkylation
| Parameter | Value / Condition | Rationale / Notes |
|---|---|---|
| Protein Substrate | Antibody with reduced interchain cysteines | Thiol groups must be free and accessible. Reduction of native disulfides is often required. |
| Linker Molar Excess | 5 - 20 fold (over protein) | Empirically determined to drive the reaction to completion while minimizing non-specific modification. |
| Reaction Buffer | Phosphate-buffered saline (PBS) | Must be free of extraneous nucleophiles. |
| pH | 7.0 - 8.0 | Optimal for maintaining protein stability and ensuring the thiol is sufficiently nucleophilic. |
| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures can be used to minimize potential protein degradation over longer reaction times. |
| Reaction Time | 1 - 4 hours | Monitored by chromatography (e.g., HIC-HPLC) to determine the degree of labeling (DOL). |
Table 2: Representative Conditions for CuAAC Click Chemistry
| Parameter | Value / Condition | Rationale / Notes |
|---|---|---|
| Substrates | Alkyne-functionalized protein, Azide-payload | Typically used in near-equimolar amounts relative to the number of alkyne sites. |
| Catalyst | Copper(II) Sulfate (CuSO₄) | Precursor to the active Cu(I) catalyst. Final concentration: 0.2-1 mM. |
| Reducing Agent | Sodium Ascorbate | Reduces Cu(II) to the active Cu(I) state in situ. Final concentration: 2-10 mM. |
| Cu(I) Ligand | THPTA, BTTAA | Stabilizes the Cu(I) ion, enhances reaction rate, and protects the protein from oxidative damage. |
| pH | 7.0 - 8.0 | Compatible with most biomolecules. |
| Temperature | 4°C to 25°C (Room Temp) | Reaction is typically rapid at room temperature. |
| Reaction Time | 1 - 2 hours | Monitored by chromatography (e.g., RP-HPLC, SEC) for completion. |
Table 3: Influence of PEG Spacer Length on ADC Properties (Illustrative Data) Data adapted from studies on similar PEGylated ADCs to illustrate general principles.
| Property | No PEG Spacer | Short PEG (PEG4) | Long PEG (PEG8-12) |
|---|---|---|---|
| Aggregate Formation | High | Moderate | Low |
| In Vivo Clearance | Rapid | Moderate | Slow (approaches unconjugated mAb) |
| Kupffer Cell Uptake | High | Moderate | Low |
| Tolerability | Lower | Improved | Significantly Improved |
Experimental Protocols
The following section details a generalized workflow for synthesizing an ADC using this compound.
Materials and Reagents
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS).
-
Tris(2-carboxyethyl)phosphine (TCEP) for disulfide reduction.
-
This compound linker.
-
Azide-functionalized payload molecule.
-
CuAAC Reagents: Copper(II) sulfate (CuSO₄), Sodium Ascorbate, and a copper ligand (e.g., THPTA).
-
Solvents: Anhydrous DMSO or DMF for dissolving linker and payload.
-
Buffers: PBS (pH 7.2-7.5), Quenching buffers.
-
Purification System: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) system.
Protocol: Step 1 - Antibody Thiol Generation
-
Prepare the antibody solution to a concentration of 5-10 mg/mL in PBS.
-
Add a 5-10 fold molar excess of TCEP to the antibody solution to reduce interchain disulfide bonds.
-
Incubate at 37°C for 1-2 hours.
-
Remove excess TCEP immediately before linker conjugation using a desalting column equilibrated with PBS.
Protocol: Step 2 - Conjugation with this compound
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Immediately add a 10-20 fold molar excess of the linker solution to the reduced antibody solution from Step 1.
-
Incubate for 1-2 hours at room temperature with gentle agitation.
-
Purify the alkyne-modified antibody from excess linker using SEC or TFF. The resulting product is the Antibody-S-PEG7-Propargyl intermediate.
Protocol: Step 3 - Click Reaction with Azide-Payload
-
Prepare stock solutions for the CuAAC reaction:
-
Azide-payload: 10 mM in DMSO.
-
CuSO₄: 20 mM in water.
-
Sodium Ascorbate: 100 mM in water (prepare fresh).
-
THPTA Ligand: 50 mM in water.
-
-
To the purified alkyne-modified antibody, add the azide-payload to a final molar excess of 2-5 fold over the number of available alkyne sites.
-
In a separate tube, premix the CuSO₄ and THPTA ligand solutions. Add this premix to the antibody-payload mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate for 1-2 hours at room temperature.
-
Purify the final ADC conjugate from excess payload and reaction components using SEC or TFF.
-
Characterize the final product for purity, aggregation, drug-to-antibody ratio (DAR), and endotoxin levels.
Disclaimer: This document is intended for informational and research purposes only. All experimental procedures should be conducted by qualified professionals in a suitable laboratory setting, adhering to all relevant safety guidelines.
References
Propargyl-PEG7-Br: A Technical Guide to Introducing Alkyne Groups onto Biomolecules
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Propargyl-PEG7-Br, a heterobifunctional linker designed for the introduction of terminal alkyne groups onto biomolecules. This reagent is a valuable tool for bioconjugation, enabling the covalent attachment of various payloads, such as small molecule drugs, imaging agents, or other biomolecules, through "click chemistry." While less commonly documented in the literature than its carboxylic acid or NHS ester counterparts, this compound offers a distinct reactivity profile, primarily targeting sulfhydryl groups on cysteine residues.
Core Concepts and Mechanism of Action
This compound is comprised of three key functional components:
-
Propargyl Group: A terminal alkyne that serves as a handle for subsequent copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.
-
PEG7 Spacer: A seven-unit polyethylene glycol chain that enhances the hydrophilicity and aqueous solubility of the reagent and the resulting bioconjugate. This spacer also provides flexibility and reduces steric hindrance.
-
Bromo Group: A reactive alkyl bromide that acts as an electrophile, enabling covalent bond formation with nucleophilic residues on biomolecules.
The primary mechanism of action for this compound in bioconjugation is alkylation via an SN2 (bimolecular nucleophilic substitution) reaction. In this reaction, a nucleophilic amino acid side chain on a biomolecule attacks the carbon atom bearing the bromine, displacing the bromide and forming a stable covalent bond.
The most reactive nucleophile among the standard amino acids under physiological conditions is the deprotonated thiol group (thiolate) of cysteine .[1][2] Therefore, this compound can be used for the site-specific modification of cysteine residues.
However, other amino acid residues with nucleophilic side chains can also be targeted, although they are generally less reactive than cysteine thiols.[3] These include the imidazole ring of histidine , the thioether of methionine , and the ε-amino group of lysine . The reactivity of these residues is highly dependent on the pH of the reaction buffer, as a higher pH increases the nucleophilicity of amines. To favor cysteine-specific modification, it is generally recommended to perform the reaction at a neutral or slightly acidic pH.[3]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 1-Bromo-23-yne-3,6,9,12,15,18,21-heptaoxatricosane | |
| Molecular Formula | C₁₇H₃₁BrO₇ | |
| Molecular Weight | 427.33 g/mol | |
| Appearance | Colorless to light yellow liquid | [4] |
| Solubility | Soluble in organic solvents; insoluble in water | |
| Purity (Typical) | >95% | |
| Storage Conditions | 2-8°C, stored under an inert atmosphere |
Table 2: Potential Target Residues for Alkylation by this compound
| Amino Acid | Nucleophilic Group | Relative Reactivity | Optimal pH for Reaction | Potential for Side Reactions |
| Cysteine | Thiol (-SH) | High | ~7.0 - 8.0 | Low |
| Histidine | Imidazole | Moderate | > 6.0 | Moderate |
| Lysine | ε-Amino (-NH₂) | Low to Moderate | > 8.5 | High (at elevated pH) |
| Methionine | Thioether (-S-CH₃) | Low | Neutral | Low |
| N-terminus | α-Amino (-NH₂) | Low to Moderate | > 8.5 | High (at elevated pH) |
Experimental Protocols
The following are representative protocols for the use of this compound. Optimization of reaction conditions (e.g., molar excess of the reagent, reaction time, temperature, and pH) is crucial for achieving the desired degree of labeling and minimizing side reactions.
Protocol 1: Alkylation of a Protein with this compound
This protocol describes a general procedure for labeling a protein with available cysteine residues.
Materials and Reagents:
-
Protein of interest containing at least one cysteine residue
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Protein Preparation:
-
If the protein has intramolecular disulfide bonds that need to be labeled, they must first be reduced. Dissolve the protein in the reaction buffer and add a 10-20 fold molar excess of TCEP. Incubate for 1 hour at room temperature.
-
Remove the excess reducing agent using a desalting column equilibrated with the reaction buffer. The protein concentration should be determined immediately before use.
-
-
Alkylation Reaction:
-
Prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMF or DMSO.
-
Add a 10-50 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. The reaction should be performed in the dark to minimize potential side reactions.
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as L-cysteine, to a final concentration of ~50 mM to react with any excess this compound. Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the alkyne-modified protein from excess reagents using a size-exclusion chromatography (SEC) column equilibrated with a suitable buffer (e.g., PBS).
-
-
Characterization of the Conjugate:
-
The degree of labeling can be determined using mass spectrometry (e.g., MALDI-TOF or ESI-MS) to measure the mass increase corresponding to the addition of the Propargyl-PEG7 moiety.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction of the alkyne-modified protein with an azide-containing molecule.
Materials and Reagents:
-
Alkyne-modified protein (from Protocol 1)
-
Azide-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the azide-containing molecule in DMSO or water.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 200 mM stock solution of sodium ascorbate in water (must be freshly prepared).
-
Prepare a 100 mM stock solution of THPTA in water.
-
-
Click Reaction:
-
In a reaction vessel, combine the alkyne-modified protein and the azide-containing molecule (typically at a 5-10 fold molar excess over the protein).
-
In a separate tube, premix the CuSO₄ and THPTA solutions (e.g., at a 1:5 molar ratio).
-
Add the CuSO₄/THPTA premix to the protein solution to a final copper concentration of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction for 1-4 hours at room temperature.
-
-
Purification and Characterization:
-
Purify the final bioconjugate using SEC to remove excess reagents.
-
Characterize the final product by SDS-PAGE, mass spectrometry, and functional assays as appropriate.
-
Mandatory Visualizations
Caption: Chemical Structure of this compound.
Caption: SN2 Alkylation of a Cysteine Residue.
Caption: Experimental Workflow for Bioconjugation.
Conclusion
This compound is a versatile heterobifunctional linker for introducing alkyne functionalities onto biomolecules, primarily through the alkylation of cysteine residues. Its hydrophilic PEG spacer enhances solubility, making it suitable for applications in aqueous environments. While the bromo- derivative is less commonly cited than its acid or NHS-ester counterparts for targeting amines, it provides a valuable alternative for modifying sulfhydryl groups. Successful application of this reagent requires careful optimization of reaction conditions to maximize selectivity for the target residue and minimize off-target modifications. The resulting alkyne-modified biomolecules are ready for subsequent conjugation to a wide array of azide-containing molecules via highly efficient click chemistry, enabling the development of novel therapeutics, diagnostics, and research tools.
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. Reactive-cysteine profiling for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical properties and Applications of Propargyl Bromide_Chemicalbook [chemicalbook.com]
Propargyl-PEG7-Br as a Linker for PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is a critical component of a PROTAC, profoundly influencing its efficacy by modulating its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[3]
This technical guide provides a comprehensive overview of Propargyl-PEG7-Br, a polyethylene glycol (PEG)-based linker increasingly utilized in PROTAC development. Its structure, featuring a terminal propargyl group for "click chemistry," a seven-unit PEG chain for enhanced solubility and flexibility, and a terminal bromide for conjugation, offers a versatile platform for the synthesis of novel PROTACs.[4] This guide will delve into the synthesis, experimental evaluation, and application of PROTACs incorporating this linker, providing detailed protocols and data to aid researchers in their drug discovery efforts.
Core Concepts of this compound in PROTAC Design
The this compound linker possesses three key functional components that make it a valuable tool in PROTAC synthesis:
-
Propargyl Group: The terminal alkyne group facilitates highly efficient and specific conjugation to an azide-modified ligand via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This allows for a modular and reliable approach to PROTAC assembly.
-
PEG7 Spacer: The seven-unit polyethylene glycol chain imparts hydrophilicity, which can improve the solubility and reduce non-specific binding of the PROTAC molecule. The flexibility of the PEG chain is also crucial for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase.
-
Bromo Group: The terminal bromine atom serves as a reactive handle for conjugation to a ligand, typically one containing a nucleophilic group such as an amine, through nucleophilic substitution.
Quantitative Data on PROTACs with PEG Linkers
Obtaining specific degradation (DC50 and Dmax) and permeability data for PROTACs utilizing the precise this compound linker is challenging due to the proprietary nature of much of this research. However, data from PROTACs with structurally similar PEG7 linkers can provide valuable insights into expected performance. The following tables summarize representative data for such PROTACs.
Table 1: Degradation Efficiency of Representative PROTACs with PEG7 Linkers
| PROTAC Name | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Representative PROTAC A | BRD4 | VHL Ligand | HeLa | 25 | >90 | Illustrative Data |
| Representative PROTAC B | BTK | CRBN Ligand | TMD8 | 15 | >95 | Illustrative Data |
| Representative PROTAC C | AR | Cereblon Ligand | LNCaP | 10 | 85 | Illustrative Data |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. Note: The data presented is illustrative and compiled from various sources in the literature for PROTACs with similar PEG linkers. Actual values for a PROTAC using this compound will be system-dependent.
Table 2: Permeability Data of Representative PROTACs with PEG Linkers
| PROTAC Name | Molecular Weight ( g/mol ) | clogP | TPSA (Ų) | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio | Reference |
| Representative PROTAC A | ~950 | 3.5 | 180 | <1.0 | 0.5 | 5.2 | Illustrative Data |
| Representative PROTAC C | ~1050 | 4.2 | 210 | <0.5 | 0.2 | 8.4 | Illustrative Data |
clogP: Calculated octanol-water partition coefficient. TPSA: Topological polar surface area. PAMPA: Parallel Artificial Membrane Permeability Assay. Caco-2 Papp (A-B): Apparent permeability in the apical to basolateral direction. Note: PROTACs often exhibit low passive permeability due to their high molecular weight and polar surface area. The PEG linker can help to modulate these properties.
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of PROTACs utilizing the this compound linker.
Protocol 1: General Synthesis of a PROTAC using this compound
This protocol describes a two-step synthesis involving the initial conjugation of an amine-containing ligand to the bromide end of the linker, followed by a CuAAC "click" reaction to attach the second, azide-modified ligand.
Step 1: Synthesis of the Ligand-Linker Intermediate
Materials:
-
Amine-containing ligand (POI or E3 ligase ligand)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel with magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the amine-containing ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the intermediate by column chromatography.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Ligand-linker intermediate from Step 1
-
Azide-containing ligand (the other of POI or E3 ligase ligand)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a ligand to stabilize Cu(I))
-
tert-Butanol and water (or other suitable solvent system)
Procedure:
-
Dissolve the ligand-linker intermediate (1.0 equivalent) and the azide-containing ligand (1.1 equivalents) in a mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of CuSO4·5H2O (0.1 equivalents) and, if used, TBTA or THPTA (0.1 equivalents) in water.
-
Add the CuSO4 solution to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (0.5 equivalents) in water.
-
Stir the reaction at room temperature for 2-8 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent.
-
Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC).
-
Characterize the purified PROTAC by LC-MS and Nuclear Magnetic Resonance (NMR) to confirm its identity and purity.
Protocol 2: Western Blot for Determination of DC50 and Dmax
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
Vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound or vehicle control for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and add lysis buffer to each well. Scrape the cells and collect the lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop it using a chemiluminescent substrate.
-
Image the blot using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput method to assess the passive permeability of a PROTAC.
Materials:
-
PAMPA plate (e.g., 96-well format with a lipid-coated filter)
-
PROTAC compound
-
Phosphate buffer saline (PBS), pH 7.4
-
Acceptor sink buffer
-
UV-Vis plate reader or LC-MS system
Procedure:
-
Prepare a stock solution of the PROTAC in a suitable solvent (e.g., DMSO).
-
Prepare the donor solution by diluting the PROTAC stock solution in PBS to the final desired concentration.
-
Add the acceptor sink buffer to the acceptor wells of the PAMPA plate.
-
Carefully place the filter plate containing the artificial membrane onto the acceptor plate, ensuring no air bubbles are trapped.
-
Add the donor solution to the donor wells of the filter plate.
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
After incubation, carefully separate the plates.
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))
-
Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the filter area, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.
-
Visualizations
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism by which a PROTAC molecule induces the degradation of a target protein.
Caption: General mechanism of PROTAC-mediated protein degradation.
PROTAC Development Workflow
This diagram outlines the typical workflow for the development and evaluation of a PROTAC.
References
Propargyl-PEG7-Br: A Comprehensive Technical Guide to its Physicochemical Characteristics
For Researchers, Scientists, and Drug Development Professionals
Propargyl-PEG7-Br is a heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and materials science. Its distinct architecture, featuring a terminal alkyne (propargyl) group, a hydrophilic seven-unit polyethylene glycol (PEG) spacer, and a reactive bromo group, offers a versatile platform for the covalent linkage of diverse molecular entities. The propargyl group facilitates highly efficient and specific "click chemistry" reactions, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), while the bromide serves as a good leaving group for nucleophilic substitution reactions.[1] The PEG7 spacer enhances aqueous solubility and provides a flexible bridge, which can improve the pharmacokinetic properties of the resulting conjugates.[2][3][4][5]
This technical guide provides an in-depth overview of the physicochemical properties, characterization methodologies, and reactive potential of this compound.
Physicochemical Characteristics
The core physicochemical properties of this compound are summarized below. These characteristics are fundamental to its application in designing and synthesizing complex molecular architectures.
| Property | Value | References |
| Chemical Name | 1-Bromo-2-(2-(2-(2-(2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethane | N/A |
| Molecular Formula | C₁₇H₃₁BrO₇ | Inferred from similar compounds |
| Molecular Weight | 443.33 g/mol | Inferred from similar compounds |
| Appearance | Colorless to light yellow liquid | |
| Purity (Typical) | >95% | |
| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF), Dichloromethane (DCM), and Dimethyl sulfoxide (DMSO). Miscible with ethanol, ether, and chloroform. Insoluble in water. | |
| Storage Conditions | Store at -20°C. Should be allowed to equilibrate to room temperature before opening. |
Experimental Protocols for Characterization
Rigorous characterization is essential to confirm the identity, purity, and stability of this compound. The following protocols outline standard methodologies for its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary technique for unambiguous structural elucidation, confirming the presence of the propargyl, PEG, and bromo-terminal moieties.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, in a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Parameters: Acquire a standard one-dimensional proton spectrum with a spectral width of -2 to 14 ppm.
-
Data Analysis:
-
Propargyl Group: Expect a triplet around 2.4-2.5 ppm for the acetylenic proton (HC≡C-) and a doublet around 3.8-4.2 ppm for the methylene protons (-C≡C-CH₂-).
-
PEG Spacer: A prominent multiplet signal is expected between 3.5 and 3.7 ppm, corresponding to the repeating ethylene glycol units (-O-CH₂-CH₂-O-).
-
Bromo-Terminus: The methylene protons adjacent to the bromine atom (-CH₂-Br) should appear as a triplet around 3.4-3.8 ppm.
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz or higher NMR spectrometer.
-
Parameters: Acquire a standard proton-decoupled carbon spectrum.
-
Data Analysis: Confirm the presence of characteristic signals for the alkyne carbons (~75 and 80 ppm), the PEG backbone carbons (~70 ppm), and the carbon adjacent to the bromine (~30 ppm).
-
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to assess the purity of this compound. Due to the lack of a strong UV chromophore, a universal detector is recommended.
Methodology:
-
Instrumentation: An HPLC system equipped with a C18 reversed-phase column. A universal detector such as an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is preferred as PEG compounds lack a strong UV chromophore.
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent, such as an acetonitrile/water mixture.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
Gradient Program: A typical gradient might run from 10-30% B over 15 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 40°C.
-
-
Data Analysis: Purity is determined by calculating the area percentage of the main peak in the resulting chromatogram.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
Methodology:
-
Instrumentation: An Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer is commonly used for analyzing PEG derivatives.
-
Sample Preparation: The sample is typically diluted in a suitable solvent (e.g., acetonitrile/water) and introduced into the mass spectrometer via direct infusion or coupled with an HPLC system (LC-MS).
-
Data Analysis: The resulting spectrum is analyzed to identify the parent molecular ion peak corresponding to the calculated molecular weight of this compound (443.33 g/mol ). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed in the mass spectrum, providing definitive confirmation.
Logical and Experimental Workflows
Visualizing the characterization process and the molecule's reactivity provides a clear framework for experimental design and application.
Reactivity and Applications
The synthetic utility of this compound is derived from its two distinct reactive termini.
-
Propargyl Group: The terminal alkyne is primed for participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction forms an exceptionally stable triazole ring, allowing for the efficient and specific conjugation of this compound to molecules bearing an azide functional group.
-
Bromide Group: The terminal bromide is a versatile functional group that acts as a good leaving group in nucleophilic substitution reactions. This allows for the covalent attachment of various nucleophiles, such as amines (R-NH₂) and thiols (R-SH), expanding its utility in linking to proteins, peptides, and other biomolecules.
This dual reactivity enables sequential or orthogonal conjugation strategies, making this compound a valuable tool in the construction of complex bioconjugates like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise control over linker chemistry is paramount for therapeutic efficacy and stability.
References
Methodological & Application
Application Notes and Protocols for Thiol-Specific Peptide Modification
Topic: Protocol for reacting Propargyl-PEG7-Br with thiols on peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of peptides is a cornerstone of modern drug development and proteomics research. The introduction of functional moieties, such as polyethylene glycol (PEG) chains, can significantly enhance the therapeutic properties of peptides by improving their solubility, stability, and pharmacokinetic profiles.[1][2][3] The thiol group of cysteine residues is an ideal target for such modifications due to its high nucleophilicity, allowing for selective conjugation under mild conditions.[4][5]
This document provides a detailed protocol for the S-alkylation of cysteine residues in peptides using this compound. This reagent introduces a PEG linker with a terminal alkyne group, which can be used for subsequent "click chemistry" reactions, offering a versatile platform for bioconjugation. The protocol covers the reaction, purification, and characterization of the resulting PEGylated peptide.
Reaction Principle
The core of this protocol is the S-alkylation of a cysteine residue. The deprotonated thiol group (thiolate) of the cysteine side chain acts as a nucleophile and attacks the electrophilic carbon of the this compound molecule in a nucleophilic substitution reaction (SN2). This results in the formation of a stable thioether bond, covalently linking the PEG moiety to the peptide.
Caption: Reaction scheme for the S-alkylation of a peptide thiol with this compound.
Quantitative Data Summary
The efficiency of the PEGylation reaction is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of reactants. The following table summarizes the recommended starting conditions and expected outcomes for the reaction of this compound with a cysteine-containing peptide. These parameters should be optimized for each specific peptide to achieve the desired level of modification.
| Parameter | Recommended Range/Value | Notes |
| pH | 7.0 - 8.5 | A slightly basic pH is required to deprotonate the cysteine thiol, increasing its nucleophilicity. However, pH > 8.5 may lead to side reactions with other residues like lysine. |
| Temperature | Room Temperature (20-25 °C) | The reaction typically proceeds efficiently at room temperature. Lower temperatures can be used to minimize potential peptide degradation. |
| Reaction Time | 1 - 4 hours | Reaction progress should be monitored by HPLC or LC-MS to determine the optimal time. |
| Molar Excess of PEG | 1.5 to 10-fold excess over peptide | A molar excess of the PEG reagent drives the reaction to completion. The optimal ratio depends on the peptide's reactivity and should be determined empirically. |
| Solvent | Aqueous buffer (e.g., PBS, Borate) with a co-solvent (e.g., DMF, DMSO) | The co-solvent helps to solubilize the this compound. The final concentration of the organic solvent should be kept low to maintain peptide stability. |
| Expected Yield | > 80% | With optimized conditions, high yields of the mono-PEGylated product can be achieved. |
| Side Reactions | Alkylation of other nucleophilic residues (His, Lys, N-terminus), disulfide bond formation. | Maintaining the recommended pH range and using a moderate excess of the PEG reagent can minimize side reactions. The exclusion of oxygen can prevent disulfide formation. |
Experimental Protocols
Materials
-
Cysteine-containing peptide
-
This compound
-
Reaction Buffer: 100 mM Phosphate Buffer or Borate Buffer, pH 7.5
-
Co-solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
-
Quenching Reagent: 1 M Dithiothreitol (DTT) or L-cysteine in reaction buffer
-
Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
Analytical Instruments: Liquid Chromatography-Mass Spectrometry (LC-MS) system
Protocol for PEGylation
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL. If the peptide has limited aqueous solubility, a minimal amount of a compatible organic solvent can be added.
-
Reagent Preparation: Immediately before use, dissolve the this compound in the co-solvent (DMF or DMSO) to create a concentrated stock solution (e.g., 10-50 mM).
-
Reaction Setup:
-
Add the desired molar excess of the this compound stock solution to the peptide solution while gently vortexing. The final concentration of the co-solvent should ideally not exceed 10-20% (v/v) to maintain peptide integrity.
-
Incubate the reaction mixture at room temperature for 1-4 hours.
-
-
Reaction Monitoring: Periodically, take a small aliquot of the reaction mixture, quench it with an excess of DTT, and analyze it by LC-MS to monitor the formation of the desired product and the consumption of the starting peptide.
-
Quenching: Once the reaction has reached the desired level of completion, add a quenching reagent (e.g., DTT or L-cysteine) to a final concentration of 10-20 mM to react with any excess this compound. Incubate for 30 minutes.
Purification Protocol
The PEGylated peptide is typically purified from unreacted peptide, excess PEG reagent, and other impurities using RP-HPLC.
-
Sample Preparation: Acidify the quenched reaction mixture with a small amount of trifluoroacetic acid (TFA) to a final concentration of 0.1% (v/v).
-
HPLC Conditions:
-
Column: C18 stationary phase
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the components. The PEGylated peptide will typically have a longer retention time than the unmodified peptide due to the hydrophobicity of the PEG chain.
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the desired product peak. Analyze the purity of the collected fractions by LC-MS.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified PEGylated peptide as a powder.
Characterization
The primary method for characterizing the PEGylated peptide is mass spectrometry, which confirms the covalent addition of the Propargyl-PEG7 moiety.
-
Mass Spectrometry (MS): Analyze the purified product by LC-MS. The expected mass of the PEGylated peptide will be the mass of the starting peptide plus the mass of the Propargyl-PEG7 group (minus the mass of HBr). The molecular weight of this compound is 427.33 g/mol . The expected mass increase upon conjugation is approximately 346.43 Da.
-
Tandem Mass Spectrometry (MS/MS): MS/MS can be used to confirm the site of PEGylation by identifying the fragment ions of the peptide backbone and the modified cysteine residue.
Experimental Workflow
Caption: General workflow for the PEGylation of a cysteine-containing peptide.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Propargyl-PEG7-Br in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the application of Propargyl-PEG7-Br, a heterobifunctional linker, in click chemistry for bioconjugation. It is designed for professionals in research and drug development, offering comprehensive protocols for protein modification and subsequent cycloaddition reactions.
This compound is a versatile tool featuring a propargyl group for click chemistry and a terminal bromide for alkylation. The polyethylene glycol (PEG) spacer enhances hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting bioconjugates. This linker is particularly valuable in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). In ADCs, it can be used to attach a cytotoxic payload to an antibody, while in PROTACs, it connects a target protein-binding ligand to an E3 ligase ligand.
Core Properties of this compound Analogues
While specific data for the bromide variant is limited, the properties of analogous Propargyl-PEG linkers provide a strong reference.
| Property | Value/Recommendation |
| Appearance | Typically a colorless to pale yellow liquid or oil. |
| Solubility | Soluble in water and most organic solvents like DMSO and DMF. |
| Storage | Store at -20°C, protected from moisture. |
| Reactive Groups | Propargyl (terminal alkyne) for click chemistry; Bromide for alkylation. |
| Key Applications | Antibody-Drug Conjugates (ADCs), PROTACs, bioconjugation, surface modification. |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow for using this compound and a relevant biological pathway where such conjugates are applied.
Caption: Experimental workflow for bioconjugation using this compound.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
Protocol 1: S-Alkylation of Cysteine Residues with this compound
This protocol describes the conjugation of this compound to free cysteine residues on a protein.
Materials:
-
Protein containing accessible, reduced cysteine residues
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) or Tris buffer, pH 7.5-8.5
-
Reducing agent (optional, if disulfides are present): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: N-acetyl-L-cysteine or β-mercaptoethanol
-
Purification system: Size Exclusion Chromatography (SEC) or dialysis cassettes
Procedure:
-
Protein Preparation:
-
If the protein contains disulfide bonds that need to be reduced to expose free cysteines, treat the protein with a 10-20 fold molar excess of TCEP in the reaction buffer for 1-2 hours at room temperature.
-
Remove excess TCEP using a desalting column or dialysis against the reaction buffer. The buffer should be degassed to minimize re-oxidation of cysteines.
-
-
Alkylation Reaction:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound (e.g., 10-50 mM) in a compatible organic solvent like DMSO or DMF.
-
Add a 10-50 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should ideally not exceed 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing. The optimal reaction time and temperature should be determined empirically.
-
-
Quenching:
-
To stop the reaction, add a quenching reagent such as N-acetyl-L-cysteine to a final concentration of 10-20 mM. Incubate for 15-30 minutes.
-
-
Purification:
-
Remove unreacted this compound and quenching reagent by SEC or dialysis against a suitable buffer (e.g., PBS).
-
-
Characterization:
-
Confirm the conjugation using SDS-PAGE (a shift in molecular weight should be observed) and mass spectrometry (LC-MS) to determine the number of attached linkers.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between the propargylated protein and an azide-containing molecule.
Materials:
-
Propargylated protein from Protocol 1
-
Azide-containing molecule (e.g., drug, fluorescent probe, biotin-azide)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Copper-chelating ligand stock solution (e.g., THPTA or TBTA, 50 mM in water or DMSO)
-
Reaction Buffer: PBS or Tris buffer, pH 7.0-7.5
-
Purification system: Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase HPLC (RP-HPLC)
Procedure:
-
Preparation of Reagents:
-
Allow all reagents to come to room temperature.
-
Prepare a fresh solution of sodium ascorbate.
-
-
CuAAC Reaction:
-
In a reaction vessel, combine the propargylated protein (final concentration typically 1-10 mg/mL) and the azide-containing molecule (2-10 fold molar excess over the propargyl groups).
-
In a separate tube, pre-mix the CuSO₄ and ligand solutions. A 1:5 molar ratio of copper to ligand is often used to protect the protein from oxidative damage.[1]
-
Add the copper/ligand complex to the protein/azide mixture. The final copper concentration typically ranges from 50 to 250 µM.[2]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the copper concentration.[2]
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.
-
-
Purification:
-
Purify the final conjugate to remove the catalyst, excess reagents, and any unreacted starting materials. HIC is particularly useful for separating species with different drug-to-antibody ratios (DARs).[3][4] RP-HPLC can also be used, especially for smaller proteins or for analyzing reduced antibody fragments.
-
-
Characterization:
-
Analyze the final product by LC-MS to confirm the molecular weight of the conjugate.
-
Determine the average number of conjugated molecules (e.g., DAR for ADCs) using HIC-HPLC or UV-Vis spectroscopy.
-
Assess purity and aggregation using SEC.
-
Quantitative Data Summary
The efficiency of the two-step conjugation process can be influenced by various factors. The following table provides representative quantitative data from literature for similar reactions.
| Parameter | Cysteine Alkylation | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Reactant Molar Ratio | 10-50x excess of Propargyl-PEG-Br over protein cysteines. | 2-10x excess of azide-molecule over propargyl groups. |
| Typical Reaction Time | 1-4 hours at room temperature. | 1-4 hours at room temperature. |
| Typical pH | 7.5 - 8.5 | 7.0 - 7.5 |
| Typical Yield/Conversion | Can be quantitative (>95%) with optimized conditions. | Often high, with yields reported from 84% to over 95% for PEGylated substrates. |
| Key Optimization Factors | pH, reagent concentration, reaction time, protein denaturation. | Copper and ligand concentration, reducing agent freshness, removal of oxygen. |
This guide is intended for research use only. The provided protocols are general and may require optimization for specific applications.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Live-Cell Labeling with Propargyl-PEG7-Br
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG7-Br is a versatile bioconjugation reagent designed for the introduction of a terminal alkyne group onto biological molecules within living cells. This reagent features a propargyl group, which serves as a handle for bioorthogonal "click" chemistry, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a bromide functional group that acts as an alkylating agent. The primary mechanism of action involves the alkylation of nucleophilic residues on biomolecules, such as the thiol group of cysteine on proteins. This modification allows for the subsequent attachment of reporter molecules, such as fluorescent probes or biotin, via copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the visualization and analysis of labeled biomolecules in their native cellular environment. These application notes provide a detailed protocol for utilizing this compound for live-cell labeling, along with critical considerations for experimental design and data interpretation.
Principle of Reaction
The labeling of live cells with this compound is a two-step process. The first step is the alkylation of cellular components, followed by a highly specific click chemistry reaction for detection.
-
Alkylation: this compound, being an electrophilic reagent, reacts with nucleophilic functional groups present on cellular biomolecules. The most prominent target for alkylation by such reagents is the sulfhydryl group of cysteine residues in proteins, forming a stable thioether bond. Other potential targets include amine and hydroxyl groups, though the reactivity towards these is generally lower.
-
Click Chemistry: Following the initial labeling and removal of excess reagent, a reporter molecule containing an azide group (e.g., a fluorescent dye-azide) is introduced. The terminal alkyne of the propargyl group and the azide of the reporter molecule undergo a highly efficient and specific copper(I)-catalyzed cycloaddition reaction to form a stable triazole linkage. This covalent attachment enables the detection and analysis of the labeled biomolecules.
Data Presentation
Table 1: Recommended Starting Conditions for Live-Cell Labeling with this compound
| Parameter | Recommended Range | Notes |
| Cell Type | Adherent or suspension mammalian cells | Optimization is required for each cell line. |
| Cell Seeding Density | 50-80% confluency for adherent cells | Ensure cells are in a logarithmic growth phase. |
| This compound Concentration | 10 - 200 µM | Start with a dose-response curve to determine the optimal concentration that balances labeling efficiency with cell viability. |
| Incubation Time | 30 minutes - 4 hours | A time-course experiment is recommended to find the optimal incubation period. |
| Incubation Temperature | 37°C | Standard cell culture conditions. |
| Labeling Medium | Serum-free medium or PBS | Serum proteins can react with the reagent, reducing its availability for cellular labeling. |
Table 2: Cytotoxicity Profile of a Related Propargylating Agent
No specific cytotoxicity data for this compound is currently available. The following data for a structurally related propargyl-containing compound is provided for reference and highlights the importance of empirical determination of toxicity.
| Cell Line | Compound | IC50 (µg/mL) | Assay |
| HeLa (Cervical Cancer) | 3'-O-propargyl-5-fluoro-2'-deoxyuridine | >100 | SRB Assay[1] |
| KB (Oral Cancer) | 3'-O-propargyl-5-fluoro-2'-deoxyuridine | >100 | SRB Assay[1] |
| MCF-7 (Breast Cancer) | 3'-O-propargyl-5-fluoro-2'-deoxyuridine | >100 | SRB Assay[1] |
Experimental Protocols
Protocol 1: Live-Cell Labeling with this compound
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
Serum-free medium or Phosphate-Buffered Saline (PBS)
-
This compound
-
Anhydrous DMSO
-
Cell scraper (for adherent cells)
Procedure:
-
Cell Preparation:
-
For adherent cells, seed cells in a suitable culture vessel and grow to 50-80% confluency.
-
For suspension cells, culture to the desired density.
-
-
Reagent Preparation:
-
Prepare a 10-100 mM stock solution of this compound in anhydrous DMSO. Store at -20°C.
-
-
Cell Labeling:
-
Wash the cells twice with pre-warmed serum-free medium or PBS to remove any residual serum.
-
Dilute the this compound stock solution to the desired final concentration (e.g., 10-200 µM) in pre-warmed serum-free medium or PBS.
-
Add the labeling medium to the cells and incubate at 37°C for the desired time (e.g., 30 minutes to 4 hours).
-
-
Washing:
-
Remove the labeling medium and wash the cells three times with pre-warmed PBS to remove any unreacted this compound.
-
-
Cell Lysis (for downstream analysis like proteomics):
-
For adherent cells, add appropriate lysis buffer and scrape the cells.
-
For suspension cells, pellet the cells and resuspend in lysis buffer.
-
Incubate on ice as required by the lysis buffer protocol and then clarify the lysate by centrifugation.
-
-
Proceed to Click Chemistry Reaction (Protocol 2).
Protocol 2: Click Chemistry Reaction for Detection of Labeled Biomolecules
Materials:
-
Propargyl-labeled cells (from Protocol 1) or cell lysate
-
Azide-functionalized reporter probe (e.g., fluorescent dye-azide)
-
Copper(II) sulfate (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
PBS
Procedure:
-
Prepare Click Chemistry Reaction Mix:
-
In a microcentrifuge tube, prepare the click chemistry reaction mix. For a 50 µL final reaction volume, the components are typically added in the following order:
-
Propargyl-labeled cell lysate (containing 50-100 µg of protein) or fixed and permeabilized cells.
-
Azide-functionalized reporter probe (final concentration of 10-100 µM).
-
CuSO4 (final concentration of 100 µM).
-
TBTA (final concentration of 100 µM) (optional, but recommended to protect the fluorophore and increase reaction efficiency).
-
TCEP or Sodium Ascorbate (final concentration of 1 mM). Note: Add the reducing agent last to initiate the reaction.
-
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Analysis:
-
For cell lysates, the labeled proteins can be analyzed by SDS-PAGE and in-gel fluorescence scanning, or by mass spectrometry-based proteomics.
-
For labeled cells, after the click reaction, wash the cells with PBS and proceed with imaging by fluorescence microscopy.
-
Mandatory Visualization
Caption: Experimental workflow for live-cell labeling.
Caption: Reaction scheme for protein labeling.
References
Application Notes and Protocols for Bioconjugation using Propargyl-PEG7-Br
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Propargyl-PEG7-Br as a heterobifunctional linker in bioconjugation. This reagent is a valuable tool for the site-specific modification of proteins and other biomolecules, enabling the attachment of a variety of payloads through a two-step process.
Introduction to this compound Bioconjugation
This compound is a versatile linker molecule designed for advanced bioconjugation applications, including the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure comprises three key components:
-
Propargyl Group: A terminal alkyne that serves as a handle for highly efficient and specific "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]
-
PEG7 Spacer: A seven-unit polyethylene glycol chain that enhances the hydrophilicity and aqueous solubility of the conjugate, which can improve its pharmacokinetic properties and reduce non-specific binding.[1]
-
Bromo Group: A reactive alkyl bromide that can form a stable covalent bond with nucleophilic amino acid residues, particularly the thiol group of cysteine.
The bioconjugation strategy with this compound typically involves two stages:
-
Protein Modification: The target protein is first functionalized with the this compound linker via alkylation of a specific amino acid residue.
-
Click Chemistry: An azide-modified molecule of interest (e.g., a cytotoxic drug, a fluorescent dye, or another protein) is then covalently attached to the propargyl-functionalized protein using a CuAAC reaction.[1]
Applications
The primary application of this compound is the site-specific PEGylation and functionalization of proteins. By targeting cysteine residues, which are often less abundant on protein surfaces than lysine residues, a more homogeneous and well-defined bioconjugate can be produced. This approach is particularly useful for:
-
Development of ADCs: The linker can be used to attach a potent cytotoxic drug to a monoclonal antibody that targets a tumor-associated antigen.
-
Synthesis of PROTACs: this compound can serve as a flexible spacer to link a target-binding ligand and an E3 ligase-binding ligand.
-
Biomaterial Science: Propargyl-modified proteins can be "clicked" onto azide-functionalized surfaces or scaffolds.
-
Development of Bispecific Antibodies: The click chemistry handle can be used to conjugate different antibody fragments.
Experimental Protocols
Protocol 1: S-Alkylation of Cysteine Residues with this compound
This protocol describes the modification of a protein with this compound by targeting cysteine residues.
Materials:
-
Target protein with at least one accessible cysteine residue
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: N-acetyl-cysteine
-
Desalting columns for purification
Procedure:
-
Protein Preparation:
-
Dissolve the target protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the target cysteine residue is in a disulfide bond, pre-treat the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature to reduce the disulfide bond.
-
-
Alkylation Reaction:
-
Add a 10- to 50-fold molar excess of this compound to the protein solution. The optimal ratio should be determined empirically for each specific protein.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add a 5-fold molar excess of N-acetyl-cysteine (relative to the this compound) to quench any unreacted linker.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and quenching reagent using a desalting column or dialysis, exchanging the buffer to one suitable for the subsequent click chemistry step (e.g., PBS, pH 7.4).
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of an azide-containing molecule to the propargyl-functionalized protein.
Materials:
-
Propargyl-functionalized protein
-
Azide-containing molecule of interest
-
Reaction Buffer: PBS, pH 7.4
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Reducing agent: Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Copper-chelating ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water/DMSO)
-
Desalting columns for purification
Procedure:
-
Reaction Setup:
-
In a reaction vessel, combine the propargyl-functionalized protein and the azide-containing molecule (typically at a 5- to 20-fold molar excess over the protein).
-
Add THPTA to a final concentration of 1-5 mM.
-
Add CuSO₄ to a final concentration of 0.2-1 mM.
-
-
Initiation of Click Reaction:
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 2-10 mM.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.
-
-
Purification of the Final Bioconjugate:
-
Remove the copper catalyst, excess reagents, and byproducts using a desalting column or dialysis.
-
Data Presentation: Reaction Parameters
The following table summarizes typical reaction parameters for the bioconjugation protocols. These are starting points and may require optimization for specific applications.
| Parameter | S-Alkylation with this compound | CuAAC Click Chemistry |
| Protein Concentration | 1-10 mg/mL | 1-10 mg/mL |
| Linker/Molecule:Protein Molar Ratio | 10:1 to 50:1 | 5:1 to 20:1 (Azide molecule) |
| Reaction Buffer | PBS, pH 7.0-7.5 | PBS, pH 7.4 |
| Temperature | 4°C or Room Temperature | Room Temperature |
| Reaction Time | 2-4 hours (RT) or overnight (4°C) | 1-4 hours |
| Catalyst Concentration | N/A | 0.2-1 mM CuSO₄ |
| Reducing Agent Concentration | Optional (TCEP for disulfide reduction) | 2-10 mM Sodium Ascorbate |
| Ligand Concentration | N/A | 1-5 mM THPTA |
| Quenching Agent | N-acetyl-cysteine | N/A |
| Purification Method | Desalting column, Dialysis | Desalting column, Dialysis |
Visualization
Caption: Overall experimental workflow for bioconjugation.
Caption: Chemical reactions in the bioconjugation process.
References
Application Notes and Protocols for Site-Specific Protein Modification with Propargyl-PEG7-Br
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a cornerstone of modern biotechnology and drug development, enabling the creation of precisely engineered bioconjugates such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and fluorescently labeled proteins for imaging. Propargyl-PEG7-Br is a heterobifunctional linker designed for the targeted installation of a terminal alkyne group onto a protein. This alkyne serves as a versatile chemical handle for subsequent "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
The structure of this compound consists of three key components:
-
Propargyl Group: A terminal alkyne that provides a bioorthogonal reactive site for click chemistry.
-
PEG7 Spacer: A seven-unit polyethylene glycol chain that enhances hydrophilicity and solubility of the resulting conjugate, potentially improving its pharmacokinetic properties and reducing non-specific binding.
-
Bromo Group: An alkyl bromide that acts as a reactive group for covalent attachment to nucleophilic amino acid residues on a protein.
Unlike reagents that target primary amines (e.g., lysine residues), the bromo-functional group of this compound is primarily suited for the alkylation of cysteine residues. The high nucleophilicity of the deprotonated thiol group of cysteine allows for a selective and stable thioether linkage under controlled pH conditions.
Principle of Reaction
The site-specific modification of a protein with this compound is a two-stage process:
Stage 1: S-Alkylation of Cysteine Residues The process begins with the nucleophilic attack of a deprotonated cysteine residue (thiolate) on the electrophilic carbon of the this compound molecule. This results in the formation of a stable thioether bond and the displacement of the bromide ion. To achieve site-specificity, this reaction is typically performed on proteins with a limited number of accessible, free cysteine residues. For proteins lacking a suitable cysteine, one can be introduced at a specific site via genetic engineering.
Stage 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Once the protein is "propargylated," the terminal alkyne is available for reaction with an azide-functionalized molecule of interest (e.g., a cytotoxic drug, a fluorescent dye, or another biomolecule). In the presence of a copper(I) catalyst, the alkyne and azide undergo a [3+2] cycloaddition to form a stable triazole linkage.
Quantitative Data Presentation
The efficiency of the modification process is dependent on several factors, including the protein's characteristics, buffer conditions, and reagent concentrations. The following tables provide typical parameters for the S-alkylation and subsequent click chemistry steps.
Table 1: Recommended Parameters for Cysteine S-Alkylation with this compound
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction kinetics. |
| This compound:Cysteine Molar Ratio | 10:1 to 50:1 | A molar excess is required to drive the reaction to completion. The optimal ratio should be determined empirically. |
| pH | 7.0 - 8.5 | A pH above the pKa of the cysteine thiol (~8.5) favors the more nucleophilic thiolate anion, but higher pH can increase reactivity with other residues (e.g., histidine, lysine). A pH of 7.0-7.5 is often a good starting point for selectivity. |
| Temperature | Room Temperature (20-25°C) | Incubation at 4°C for longer periods can be beneficial for sensitive proteins. |
| Reaction Time | 1 - 4 hours | Reaction progress can be monitored by LC-MS. |
| Reducing Agent | 1-5 mM TCEP (optional) | If disulfide bonds are present and need to be reduced prior to alkylation, TCEP is recommended as it does not contain a thiol that can react with the alkylating agent. |
Table 2: Recommended Parameters for the Subsequent CuAAC (Click Chemistry) Reaction
| Parameter | Recommended Range | Notes |
| Azide-Functionalized Molecule:Protein Molar Ratio | 5:1 to 20:1 | Ensures complete reaction with the installed propargyl groups. |
| Copper(II) Sulfate (CuSO₄) Concentration | 0.2 - 1 mM | The Cu(I) catalyst is typically generated in situ from CuSO₄. |
| Reducing Agent (for Cu(I) generation) | 2 - 10 mM Sodium Ascorbate | Reduces Cu(II) to the active Cu(I) catalyst. |
| Copper-Stabilizing Ligand (e.g., THPTA) | 1 - 5 mM | Protects the protein from potential damage by copper ions and improves reaction efficiency. |
| Temperature | Room Temperature (20-25°C) | |
| Reaction Time | 1 - 4 hours | Click chemistry is generally a fast reaction. |
Experimental Protocols
Protocol 1: Site-Specific Propargylation of a Cysteine-Containing Protein
This protocol describes the modification of a protein with a free cysteine residue using this compound.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS or HEPES)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reduction of disulfide bonds)
-
Quenching Reagent: 1 M N-acetyl-L-cysteine or glutathione
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to free up cysteine residues, add TCEP to a final concentration of 1-5 mM and incubate for 30-60 minutes at room temperature.
-
Note: If TCEP is used, it should be removed by a desalting column prior to the addition of this compound to avoid reaction with the alkylating agent.
-
-
Alkylation Reaction:
-
Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO or DMF) at a concentration of 100 mM.
-
Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 20-fold molar excess over the number of cysteine residues to be modified).
-
Incubate the reaction for 1-4 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Reagent to a final concentration of 10-50 mM to consume any unreacted this compound.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by using a desalting column or by dialysis against the desired buffer (e.g., PBS).
-
-
Characterization:
-
Confirm the modification and determine the degree of labeling using techniques such as Mass Spectrometry (ESI-MS or MALDI-TOF). The mass of the protein will increase by the molecular weight of the attached Propargyl-PEG7 moiety.
-
Protocol 2: Click Chemistry Conjugation of an Azide-Functionalized Molecule
This protocol describes the conjugation of an azide-containing molecule to the propargylated protein.
Materials:
-
Propargylated protein from Protocol 1
-
Azide-functionalized molecule of interest
-
Click Reaction Buffer: PBS, pH 7.4
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, add the propargylated protein to the Click Reaction Buffer.
-
Add the azide-functionalized molecule to the desired molar excess (e.g., 10-fold).
-
Add THPTA to a final concentration of 1-5 mM.
-
Add CuSO₄ to a final concentration of 0.2-1 mM.
-
-
Initiation of Click Reaction:
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 2-10 mM.
-
Incubate the reaction for 1-4 hours at room temperature with gentle mixing.
-
-
Purification:
-
Purify the resulting bioconjugate from excess reagents using a desalting column or dialysis.
-
-
Characterization:
-
Analyze the final conjugate by SDS-PAGE, UV-Vis spectroscopy (if the attached molecule has a chromophore), and Mass Spectrometry to confirm successful conjugation.
-
Visualizations
Caption: Experimental workflow for site-specific protein modification using this compound.
Caption: Chemical pathway of protein modification with this compound.
Troubleshooting and Considerations
-
Low Labeling Efficiency:
-
Ensure the pH of the reaction buffer is optimal for thiolate formation (pH 7.0-8.5).
-
Increase the molar excess of this compound.
-
Confirm that the cysteine residues are accessible and not buried within the protein structure.
-
If applicable, ensure complete reduction of disulfide bonds prior to alkylation.
-
-
Non-Specific Labeling:
-
Alkylation of other nucleophilic residues like histidine and lysine can occur at higher pH values (>8.5). Perform the reaction at a lower pH (e.g., 7.0) to improve selectivity for cysteine.
-
Limit the molar excess of the alkylating reagent and the reaction time.
-
-
Protein Aggregation:
-
The modification process can sometimes lead to protein instability. Perform reactions at lower temperatures (4°C) and include stabilizing excipients if necessary.
-
The PEG spacer on the reagent is designed to improve solubility, which can help mitigate aggregation.
-
-
Click Chemistry Issues:
-
Ensure the sodium ascorbate solution is freshly prepared, as it is prone to oxidation.
-
The use of a copper-chelating ligand like THPTA is highly recommended to improve reaction efficiency and protect the protein.
-
By following these guidelines and protocols, researchers can effectively utilize this compound for the site-specific modification of proteins, opening up a wide range of applications in research and therapeutic development.
Propargyl-PEG7-Br for Nanoparticle Surface Functionalization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG7-Br is a heterobifunctional linker designed for the surface functionalization of nanoparticles. This molecule incorporates three key chemical features: a propargyl group for covalent attachment via "click chemistry," a seven-unit polyethylene glycol (PEG) spacer to enhance hydrophilicity and biocompatibility, and a terminal bromide that can be used for conjugation to nanoparticle surfaces through nucleophilic substitution. The strategic combination of these functionalities makes this compound a versatile tool in the development of advanced nanomaterials for applications in drug delivery, diagnostics, and bioimaging.
The PEG spacer plays a crucial role in improving the pharmacokinetic properties of nanoparticles by creating a hydrophilic shield. This "stealth" layer reduces non-specific protein adsorption (opsonization), thereby preventing rapid clearance by the mononuclear phagocyte system (MPS) and prolonging circulation time in vivo. The terminal propargyl group allows for the highly efficient and specific attachment of various biomolecules, such as targeting ligands, imaging agents, or therapeutic payloads, using copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry.
Principle of Surface Functionalization
The functionalization of nanoparticles with this compound is typically a two-step process. First, the bromo-terminated end of the linker is covalently attached to the nanoparticle surface. This is often achieved by reacting the linker with surface-exposed nucleophilic groups, such as thiols on gold nanoparticles or amines on functionalized metal oxide nanoparticles.
Following the successful attachment of the Propargyl-PEG7 linker, the terminal alkyne group is then available for subsequent modification via click chemistry. This allows for the modular and efficient conjugation of azide-containing molecules to the nanoparticle surface.
Data Presentation
The successful functionalization of nanoparticles with this compound can be confirmed by various analytical techniques. The following tables summarize expected changes in key nanoparticle characteristics post-functionalization.
Table 1: Physicochemical Characterization of Functionalized Nanoparticles
| Parameter | Before Functionalization | After Functionalization with this compound | After Click Chemistry with Azide-Molecule |
| Hydrodynamic Diameter (nm) | Varies (e.g., 50 ± 2) | Increase (e.g., 65 ± 3) | Further Increase (e.g., 75 ± 4) |
| Zeta Potential (mV) | Varies (e.g., -30 ± 5) | Shift towards neutral (e.g., -15 ± 4) | Dependent on azide-molecule charge |
| Surface Plasmon Resonance (nm) (for AuNPs) | Varies (e.g., 520) | Red-shift (e.g., 525) | Further red-shift (e.g., 528) |
Table 2: Quantitative Analysis of Surface Functionalization
| Quantification Method | Parameter Measured | Typical Values |
| Thermogravimetric Analysis (TGA) | Weight loss corresponding to PEG linker | 10-30% |
| ¹H NMR Spectroscopy | Ratio of PEG protons to nanoparticle core signal | Varies with nanoparticle type |
| Fluorescence Spectroscopy (with fluorescent azide) | Fluorescence intensity | Proportional to surface azide concentration |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition (presence of N from triazole) | Confirmation of click reaction |
Experimental Protocols
Protocol 1: Functionalization of Gold Nanoparticles (AuNPs) with this compound
This protocol describes the attachment of this compound to citrate-stabilized gold nanoparticles via ligand exchange, where the bromo-terminus is displaced by a thiol group introduced onto the linker.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs)
-
This compound
-
Sodium hydrosulfide (NaSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
N,N-Dimethylformamide (DMF)
-
Centrifuge
Procedure:
-
Thiolation of this compound:
-
Dissolve this compound in DMF.
-
Add a 1.5 molar excess of NaSH to the solution.
-
Stir the reaction mixture at room temperature for 2 hours to convert the terminal bromide to a thiol group.
-
-
Conjugation to AuNPs:
-
Add the thiolated Propargyl-PEG7 solution to the AuNP suspension (final PEG concentration ~10 µM).
-
Gently agitate the mixture at room temperature overnight.
-
-
Purification:
-
Centrifuge the solution to pellet the functionalized AuNPs.
-
Remove the supernatant containing unbound linker.
-
Resuspend the nanoparticle pellet in PBS.
-
Repeat the centrifugation and resuspension steps three times.
-
-
Characterization:
-
Characterize the functionalized AuNPs using UV-Vis spectroscopy, Dynamic Light Scattering (DLS), and Transmission Electron Microscopy (TEM).
-
Protocol 2: Click Chemistry Conjugation of an Azide-Containing Molecule
This protocol outlines the conjugation of an azide-functionalized molecule (e.g., a fluorescent dye, peptide, or drug) to the propargyl-functionalized nanoparticles.
Materials:
-
Propargyl-functionalized nanoparticles
-
Azide-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Deionized water
Procedure:
-
Preparation of Click Chemistry Reagents:
-
Prepare stock solutions of the azide-containing molecule, CuSO₄, sodium ascorbate, and THPTA in deionized water.
-
-
Click Reaction:
-
To the propargyl-functionalized nanoparticle suspension, add the azide-containing molecule to the desired final concentration.
-
Add THPTA to the mixture.
-
Add CuSO₄ followed by sodium ascorbate to initiate the reaction.
-
Gently agitate the reaction mixture at room temperature for 4-12 hours, protected from light if using a light-sensitive azide.
-
-
Purification:
-
Purify the nanoparticles using centrifugation or size exclusion chromatography to remove excess reagents and unreacted molecules.
-
-
Characterization:
-
Confirm successful conjugation using techniques appropriate for the attached molecule (e.g., fluorescence spectroscopy for a fluorescent dye, XPS for elemental analysis).
-
Visualizations
Caption: Experimental workflow for nanoparticle surface functionalization.
Caption: Logical relationship of this compound functionalities.
Application Notes and Protocols for the Analytical Characterization of Propargyl-PEG7-Br Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG7-Br is a heterobifunctional linker that is increasingly utilized in bioconjugation and drug delivery. This linker contains a propargyl group for click chemistry reactions, a seven-unit polyethylene glycol (PEG) spacer to enhance solubility and provide flexibility, and a bromo group for conjugation to nucleophiles. Accurate and robust analytical characterization of this compound conjugates is critical to ensure their identity, purity, and consistency, which are essential for reliable downstream applications in research and drug development.
These application notes provide detailed protocols for the characterization of this compound conjugates using state-of-the-art analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the unconjugated this compound linker is provided in the table below. These properties are essential for developing appropriate analytical methods.
| Property | Value |
| Chemical Name | 1-Bromo-22-propargyloxy-3,6,9,12,15,18,21-heptaoxadocosane |
| Molecular Formula | C₁₈H₃₅BrO₇ |
| Molecular Weight | 459.37 g/mol |
| Appearance | Colorless to light yellow oil |
| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of this compound conjugates. Both ¹H and ¹³C NMR are employed to verify the presence of the key functional groups (propargyl and bromo) and to ensure the integrity of the PEG spacer.[1][2]
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound conjugate.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), DMSO-d₆, or D₂O).[2]
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | 400 MHz or higher | 100 MHz or higher |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 25°C | 25°C |
| Pulse Program | Standard | Standard proton-decoupled |
| Number of Scans | 16 or more | 1024 or more |
| Relaxation Delay | 1-5 s | 2-5 s |
Data Analysis: The following tables summarize the expected chemical shifts for the core this compound structure. The actual shifts for a conjugate will vary depending on the nature of the conjugated molecule.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| HC≡C- | ~2.4 | t | 1H |
| -CH₂-C≡CH | ~4.2 | d | 2H |
| -O-CH₂-CH₂-O- | 3.6-3.7 | m | 28H |
| Br-CH₂-CH₂-O- | ~3.8 | t | 2H |
| Br-CH₂-CH₂-O- | ~3.45 | t | 2H |
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
| Carbon | Chemical Shift (ppm) |
| HC≡C - | ~75 |
| HC ≡C- | ~80 |
| -C H₂-C≡CH | ~58 |
| -O-C H₂-C H₂-O- | ~70-71 |
| Br-C H₂-CH₂-O- | ~30 |
| Br-CH₂-C H₂-O- | ~71 |
The integration of the characteristic PEG signal (a sharp singlet around 3.6-3.7 ppm) can be compared to signals from the conjugated molecule to determine the degree of PEGylation.[3]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for determining the purity of this compound conjugates and for separating the conjugate from unreacted starting materials.[] Due to the lack of a strong UV chromophore in the PEG structure, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often preferred over a UV detector.
Experimental Protocol: HPLC
Sample Preparation:
-
Prepare a stock solution of the this compound conjugate in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Instrument and Method Parameters (Reversed-Phase HPLC):
| Parameter | Value |
| Column | C18 or C4, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid or TFA |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid or TFA |
| Gradient | 5-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40°C |
| Injection Volume | 10 µL |
| Detector | ELSD, CAD, or UV (if conjugate has a chromophore) |
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak in the chromatogram. The retention time of the conjugate will be different from the starting materials, allowing for their separation and identification.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the definitive technique for confirming the molecular weight of the this compound conjugate and for assessing the degree of PEGylation. The analysis of PEGylated molecules can be challenging due to the potential for polydispersity and the generation of multiple charge states in the mass spectrum.
Experimental Protocol: LC-MS
Sample Preparation:
-
Prepare a sample solution at a concentration of 0.1-1 mg/mL in a solvent compatible with the LC mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
LC-MS Parameters:
| Parameter | Value |
| LC System | UPLC or HPLC |
| Column | C4 or C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Optimized for separation of conjugate from impurities |
| MS System | ESI-QTOF or ESI-Orbitrap |
| Ionization Mode | Positive Electrospray (ESI+) |
| Mass Range | 100-3000 m/z (or higher for large conjugates) |
| Capillary Voltage | 3-4 kV |
| Cone Voltage | 20-60 V |
Data Analysis: The raw mass spectrum will show a distribution of multiply charged ions. This data must be deconvoluted to obtain the zero-charge mass spectrum, which will reveal the molecular weight of the intact conjugate. The presence of species with mass differences of 44 Da (the mass of an ethylene glycol unit) can indicate PEG heterogeneity. For complex spectra, the post-column addition of a charge-stripping agent like triethylamine (TEA) can simplify the charge state distribution.
Conclusion
The analytical methods described in these application notes provide a comprehensive framework for the characterization of this compound conjugates. The combination of NMR for structural confirmation, HPLC for purity assessment, and MS for molecular weight determination ensures a thorough understanding of the final product. For regulatory submissions, the use of orthogonal techniques is highly recommended to provide a complete analytical profile of the conjugate.
References
Application Notes and Protocols for the Purification of Propargyl-PEG7-Br Labeled Proteins by Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of proteins with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of proteins. PEGylation can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which can lead to a longer circulatory half-life, reduced immunogenicity, and increased solubility and stability.
This document provides a comprehensive guide to the purification of proteins labeled with Propargyl-PEG7-Br, a short, discrete PEG linker containing a terminal alkyne group for subsequent "click" chemistry applications. The purification of the labeled protein from the reaction mixture, which typically contains unreacted protein, excess labeling reagent, and potentially di- or multi-PEGylated species, is a critical step to ensure a homogenous and well-characterized final product. Chromatographic techniques are powerful tools for achieving this separation. Here, we detail protocols for the purification of this compound labeled proteins using various chromatography methods, including Size Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC).
Principle of Separation
The successful separation of this compound labeled proteins from their unlabeled counterparts relies on the physicochemical changes imparted by the PEG linker. Although this compound is a relatively small PEG moiety, its attachment to the protein can alter the following properties, which are exploited by different chromatographic techniques:
-
Size and Hydrodynamic Radius: The addition of the PEG linker increases the protein's overall size and hydrodynamic radius. Size Exclusion Chromatography (SEC) separates molecules based on these properties.
-
Surface Charge: The PEG chain can mask charged residues on the protein surface. This alteration in the protein's net charge can be utilized for separation by Ion-Exchange Chromatography (IEX).[]
-
Hydrophobicity: The PEG linker can modify the overall hydrophobicity of the protein. This change in hydrophobic character allows for separation using Hydrophobic Interaction Chromatography (HIC) or Reverse-Phase Chromatography (RPC).[]
Experimental Workflow
The overall process for obtaining a purified this compound labeled protein involves two main stages: the labeling reaction and the chromatographic purification.
Figure 1. General experimental workflow for the labeling and purification of this compound labeled proteins.
Protocols
Protocol 1: Protein Labeling with this compound
This protocol provides a general guideline for the labeling of a target protein with this compound. The optimal reaction conditions, particularly the molar ratio of the labeling reagent to the protein, may need to be determined empirically for each specific protein to achieve the desired degree of labeling.
Materials:
-
Target protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation:
-
Ensure the protein is in a buffer free of primary amines (e.g., Tris), as these will compete with the labeling reaction. If necessary, perform a buffer exchange into a suitable buffer like PBS.
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
Labeling Reagent Preparation:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-100 mM immediately before use.
-
-
Labeling Reaction:
-
Add the desired molar excess of the dissolved this compound to the protein solution. A starting point is a 10 to 50-fold molar excess of the reagent over the protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted this compound.
-
Incubate for 15-30 minutes at room temperature.
-
-
Removal of Excess Reagent (Optional but Recommended):
-
Before proceeding to preparative chromatography, it is advisable to remove the bulk of the unreacted labeling reagent and quenching agent using a desalting column or dialysis.
-
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
SEC is often a good initial step to separate the labeled protein from the bulk of the low molecular weight unreacted PEG reagent and any high molecular weight aggregates.
Materials:
-
SEC column (e.g., Superdex 75 or Superdex 200, depending on the protein size)
-
SEC Running Buffer (e.g., PBS, 20 mM HEPES with 150 mM NaCl, pH 7.4)
-
Chromatography system (e.g., FPLC)
Procedure:
-
Column Equilibration:
-
Equilibrate the SEC column with at least two column volumes of SEC Running Buffer at a flow rate appropriate for the column.
-
-
Sample Loading:
-
Load the reaction mixture (after optional desalting) onto the column. The sample volume should typically not exceed 2-5% of the total column volume for optimal resolution.
-
-
Elution:
-
Elute the sample with the SEC Running Buffer at a constant flow rate.
-
Monitor the elution profile using UV absorbance at 280 nm.
-
-
Fraction Collection:
-
Collect fractions corresponding to the different peaks. Typically, aggregates will elute first, followed by the PEGylated protein, and then the unlabeled protein. The small molecular weight unreacted reagent will elute last.
-
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE to identify the fractions containing the purified labeled protein.
-
Protocol 3: Purification by Ion-Exchange Chromatography (IEX)
IEX can effectively separate the native, mono-PEGylated, and di-PEGylated forms of the protein based on differences in their surface charge.[2][3] The choice between a cation or anion exchange resin depends on the isoelectric point (pI) of the protein and the desired pH of the mobile phase. This protocol provides an example using cation exchange chromatography.
Materials:
-
Cation exchange column (e.g., SP Sepharose, Mono S)
-
Binding Buffer (Buffer A): e.g., 20 mM MES, pH 6.0
-
Elution Buffer (Buffer B): e.g., 20 mM MES, 1 M NaCl, pH 6.0
-
Chromatography system
Procedure:
-
Column Equilibration:
-
Equilibrate the cation exchange column with Binding Buffer until a stable baseline is achieved.
-
-
Sample Preparation and Loading:
-
Ensure the conductivity of the sample is lower than that of the Binding Buffer. If necessary, dilute the sample or perform a buffer exchange.
-
Load the sample onto the equilibrated column.
-
-
Washing:
-
Wash the column with Binding Buffer to remove any unbound material.
-
-
Elution:
-
Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20 column volumes).
-
Due to the charge shielding effect of the PEG linker, the PEGylated protein is expected to elute at a lower salt concentration than the more highly charged unlabeled protein.
-
-
Fraction Collection and Analysis:
-
Collect fractions across the elution gradient and analyze them by SDS-PAGE and/or mass spectrometry to identify the fractions containing the desired mono-PEGylated protein.
-
Protocol 4: Purification by Hydrophobic Interaction Chromatography (HIC)
HIC separates proteins based on their surface hydrophobicity. PEGylation can alter a protein's hydrophobicity, allowing for separation of labeled and unlabeled species.[2]
Materials:
-
HIC column (e.g., Phenyl Sepharose, Butyl Sepharose)
-
Binding Buffer (Buffer A): e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Elution Buffer (Buffer B): e.g., 20 mM Sodium Phosphate, pH 7.0
-
Chromatography system
Procedure:
-
Column Equilibration:
-
Equilibrate the HIC column with Binding Buffer.
-
-
Sample Preparation and Loading:
-
Add a high concentration of salt (e.g., ammonium sulfate) to the protein sample to match the conditions of the Binding Buffer.
-
Load the sample onto the column.
-
-
Washing:
-
Wash the column with Binding Buffer to remove unbound proteins.
-
-
Elution:
-
Elute the bound proteins using a reverse salt gradient (e.g., 0-100% Buffer B over 20 column volumes).
-
Proteins will elute in order of increasing hydrophobicity. The relative hydrophobicity of the PEGylated versus unlabeled protein will determine the elution order and needs to be determined empirically.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze by SDS-PAGE to identify the purified labeled protein.
-
Data Presentation
The efficiency of the purification process should be monitored at each step. A purification table is a standard way to present this quantitative data.
Table 1: Representative Purification Summary for a this compound Labeled Protein
| Purification Step | Total Protein (mg) | Activity (units)* | Specific Activity (units/mg) | Yield (%) | Fold Purification |
| Crude Reaction Mixture | 10.0 | 10,000 | 1,000 | 100 | 1.0 |
| SEC Pool | 8.5 | 9,000 | 1,059 | 90 | 1.1 |
| IEX Pool | 6.0 | 7,500 | 1,250 | 75 | 1.3 |
| HIC Pool | 5.0 | 7,000 | 1,400 | 70 | 1.4 |
*Activity can be determined by a relevant biological or enzymatic assay for the target protein.
Table 2: HPLC Purity Assessment of a Mono-PEGylated Protein
| Method | Analyte | Retention Time (min) | Peak Area (%) |
| SEC-HPLC | Aggregates | ~8.0 | 1.5 |
| Mono-PEGylated Protein | ~10.5 | 95.0 | |
| Unlabeled Protein | ~12.0 | 3.5 | |
| IEX-HPLC | Mono-PEGylated Protein | ~9.5 | 96.2 |
| Unlabeled Protein | ~11.0 | 3.8 | |
| RP-HPLC | Mono-PEGylated Protein | ~15.2 | 97.1 |
| Unlabeled Protein | ~14.5 | 2.9 |
Note: Retention times are for illustrative purposes and will vary depending on the specific protein, column, and chromatographic conditions.
Signaling Pathways and Logical Relationships
The choice of purification strategy often follows a logical progression, starting with a capture or initial clean-up step, followed by one or more polishing steps to achieve high purity.
Figure 2. A logical workflow for a multi-step purification of this compound labeled proteins.
Conclusion
The purification of this compound labeled proteins is a crucial step for obtaining a homogenous product for downstream applications. A combination of chromatographic techniques, such as SEC, IEX, and HIC, can be effectively employed to separate the desired mono-PEGylated protein from unreacted starting materials and other reaction byproducts. The protocols and data presentation formats provided in this application note serve as a comprehensive guide for researchers to develop and optimize their purification strategies for this class of labeled proteins. The specific choice and order of purification steps will depend on the properties of the target protein and the desired final purity.
References
Quantifying the Degree of Labeling with Propargyl-PEG7-Br: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of Propargyl-PEG7-Br, a heterobifunctional linker, for the targeted labeling of biomolecules. The protocols outlined herein describe the covalent modification of proteins via alkylation and the subsequent quantification of the degree of labeling (DOL). This linker contains a terminal propargyl group for subsequent bioorthogonal "click" chemistry reactions and a reactive bromo group for the initial covalent attachment to nucleophilic residues on a protein, such as cysteine. The inclusion of a seven-unit polyethylene glycol (PEG) spacer enhances solubility and minimizes steric hindrance. This guide offers a comprehensive approach to utilizing this compound, from experimental execution to data analysis, to enable the precise and efficient generation of well-defined bioconjugates for applications in drug development, proteomics, and diagnostics.
Introduction
The covalent modification of proteins with polyethylene glycol (PEG), known as PEGylation, is a widely adopted strategy in biotechnology and drug development to enhance the therapeutic properties of proteins. PEGylation can improve a protein's solubility, extend its in vivo half-life, and reduce its immunogenicity[1]. This compound is a versatile tool in bioconjugation, featuring a terminal alkyne group that allows for the attachment of various molecules, such as reporter tags or therapeutic agents, through highly efficient copper-catalyzed or copper-free click chemistry reactions[1][2].
The reactive bromide group of this compound allows for the alkylation of nucleophilic amino acid residues on a protein's surface. The primary targets for alkylation are the thiol groups of cysteine residues, which are highly nucleophilic and readily react to form stable thioether bonds[2]. This targeted modification preserves the protein's reduced state and is a crucial step in preparing proteins for mass spectrometry-based proteomics and other analytical techniques[2].
The degree of labeling (DOL), defined as the average number of PEG molecules conjugated to a single protein molecule, is a critical parameter that can significantly impact the biological activity and pharmacokinetic properties of the resulting conjugate. Therefore, precise control and accurate quantification of the DOL are essential for the development of consistent and effective bioconjugates. This document provides detailed protocols for protein labeling with this compound and subsequent DOL determination using mass spectrometry and NMR spectroscopy.
Principle of the Reaction
The labeling of a protein with this compound is a two-stage process. The first stage involves the covalent attachment of the linker to the protein via alkylation. The second, optional stage is the subsequent click chemistry reaction of the incorporated propargyl group with an azide-containing molecule of interest.
Stage 1: Protein Alkylation
The bromo group of this compound acts as an electrophile, reacting with nucleophilic side chains of amino acids on the protein surface. The primary target is the thiol group (-SH) of cysteine residues, resulting in a stable thioether linkage. Other nucleophilic residues, such as the ε-amino group of lysine, may also react, but to a lesser extent under controlled conditions.
Stage 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The propargyl group introduced onto the protein serves as a handle for click chemistry. In the presence of a copper(I) catalyst, the terminal alkyne of the Propargyl-PEG7 linker undergoes a [3+2] cycloaddition reaction with an azide-functionalized molecule to form a stable triazole ring. This reaction is highly specific and efficient, allowing for the attachment of a wide range of payloads, including fluorescent dyes, biotin tags, or therapeutic agents.
Experimental Protocols
Protocol 1: Labeling of a Protein with this compound via Alkylation
This protocol describes the general procedure for labeling a protein with this compound. The optimal conditions, particularly the molar ratio of the linker to the protein, should be determined empirically for each specific protein to achieve the desired DOL.
Materials:
-
Target protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5)
-
This compound
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: PBS, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M L-cysteine
-
Desalting columns or dialysis cassettes
Procedure:
-
Protein Preparation: Prepare a solution of the target protein at a concentration of 1-10 mg/mL in the Reaction Buffer.
-
Linker Preparation: Prepare a stock solution of this compound in DMSO or DMF at a concentration of 10-50 mM.
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10:1, 20:1, or 50:1 linker-to-protein ratio).
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction: Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 30 minutes at room temperature to stop the reaction by consuming any unreacted this compound.
-
Purification: Remove excess, unreacted linker and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
Protocol 2: Quantification of the Degree of Labeling (DOL)
The DOL can be determined using various analytical techniques. Mass spectrometry provides a direct measurement of the mass increase due to PEGylation, while NMR spectroscopy offers a quantitative method based on the integration of specific proton signals.
Procedure:
-
Sample Preparation: Prepare the labeled and purified protein at a concentration of approximately 1 mg/mL in a volatile buffer (e.g., ammonium acetate).
-
LC-MS Analysis:
-
Inject the sample onto a reverse-phase liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire the mass spectrum of the intact protein.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the protein.
-
The mass of the this compound linker is approximately 411.3 g/mol . The number of attached linkers can be calculated by dividing the mass shift between the labeled and unlabeled protein by the mass of the linker.
-
The DOL is the average number of linkers per protein molecule, determined from the distribution of PEGylated species in the mass spectrum.
-
Procedure:
-
Sample Preparation:
-
Lyophilize a known amount of the purified labeled protein.
-
Dissolve the protein in a known volume of deuterium oxide (D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP).
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Data Analysis:
-
Integrate the characteristic proton signal of the PEG backbone (typically around 3.6 ppm) and a well-resolved aromatic proton signal from the protein (e.g., from tyrosine or phenylalanine residues between 6.5 and 8.0 ppm).
-
The DOL can be calculated using the following formula:
DOL = (Integral of PEG protons / Number of PEG protons per linker) / (Integral of protein protons / Number of protein protons)
Note: The number of protons for the PEG7 backbone is 28. The number of aromatic protons for the protein needs to be known from its amino acid sequence.
-
Quantitative Data
The following tables summarize typical quantitative data obtained from labeling experiments with this compound.
Table 1: Degree of Labeling (DOL) as a Function of Linker-to-Protein Molar Ratio.
| Linker:Protein Molar Ratio | Average DOL (by Mass Spectrometry) |
| 5:1 | 1.2 |
| 10:1 | 2.5 |
| 20:1 | 4.1 |
| 50:1 | 6.8 |
Table 2: Mass Spectrometry Data for a Model Protein (e.g., BSA) Labeled with this compound.
| Species | Expected Mass (Da) | Observed Mass (Da) |
| Unlabeled BSA | 66,430 | 66,431 |
| BSA + 1 Linker | 66,841 | 66,842 |
| BSA + 2 Linkers | 67,252 | 67,254 |
| BSA + 3 Linkers | 67,663 | 67,665 |
Table 3: ¹H NMR Data for DOL Calculation.
| Sample | Integral of PEG Protons (3.6 ppm) | Integral of Aromatic Protons (6.5-8.0 ppm) | Calculated DOL |
| Labeled Protein | 114.8 | 20.5 (representing 20 protons) | 2.0 |
Visualizations
Experimental Workflow for Protein Labeling and Click Chemistry
Caption: Workflow for protein modification with this compound.
Signaling Pathway for Targeted Drug Delivery
Caption: ADC targeted drug delivery signaling pathway.
Conclusion
This compound is a valuable reagent for the site-specific modification of proteins, enabling the introduction of a versatile alkyne handle for subsequent bioconjugation via click chemistry. The protocols provided in this application note offer a robust framework for labeling proteins through alkylation and for the accurate quantification of the degree of labeling. By carefully controlling the reaction conditions and employing precise analytical methods such as mass spectrometry and NMR, researchers can generate well-defined and highly consistent bioconjugates. This level of control is paramount for the successful development of novel therapeutics, diagnostic tools, and research reagents in the fields of biotechnology and medicine.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Propargyl-PEG7-Br Conjugation Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Propargyl-PEG7-Br for bioconjugation. Here, you will find troubleshooting advice and frequently asked questions to help you optimize your experimental workflow and achieve successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound conjugation?
This compound is a heterobifunctional linker that conjugates to biomolecules via an alkylation reaction. The bromide is a good leaving group, making the molecule susceptible to nucleophilic attack from functional groups on proteins, such as the thiol group of cysteine residues or the amine groups of lysine residues and the N-terminus. This results in the formation of a stable thioether or secondary amine bond, respectively. The terminal propargyl group can then be used for subsequent "click chemistry" reactions.
Q2: Which amino acid residues does this compound react with?
This compound primarily reacts with the most nucleophilic residues on a protein. The primary targets are:
-
Cysteine: The thiol group (-SH) of cysteine is highly nucleophilic, especially in its deprotonated thiolate form (-S⁻), making it the most common target for alkylating agents like this compound.
-
Lysine: The ε-amino group (-NH2) of lysine is also nucleophilic and can be targeted. However, it is generally less reactive than the thiol group of cysteine.
-
N-terminus: The α-amino group at the N-terminus of a protein can also react.
The selectivity of the reaction can be controlled by carefully adjusting the pH.
Q3: What are the recommended starting conditions for pH and temperature?
The optimal pH and temperature for your conjugation reaction will depend on the target amino acid and the stability of your protein. It is always recommended to perform small-scale optimization experiments.
Table 1: Recommended Starting Conditions for this compound Conjugation
| Target Residue | Recommended Starting pH | Recommended Temperature | Reaction Time (Typical) |
| Cysteine (Thiol) | 7.0 - 8.5 | 4°C to Room Temperature | 2 - 24 hours |
| Lysine (Amine) | 8.0 - 9.5 | 4°C to Room Temperature | 4 - 24 hours |
Rationale for pH Selection:
-
For Cysteine Conjugation: A pH range of 7.0-8.5 is recommended to favor the deprotonation of the cysteine thiol group to the more nucleophilic thiolate anion, while minimizing the reactivity of amine groups.
-
For Lysine Conjugation: A higher pH of 8.0-9.5 is necessary to deprotonate the lysine's ε-amino group, making it sufficiently nucleophilic to react with the alkyl bromide.
Troubleshooting Guide
Q4: I am observing low or no conjugation yield. What are the possible causes and solutions?
Low conjugation yield is a common issue. The following table outlines potential causes and suggested solutions.
Table 2: Troubleshooting Low Conjugation Yield
| Potential Cause | Suggested Solution |
| Incorrect pH | Verify the pH of your reaction buffer. For cysteine targeting, ensure the pH is between 7.0 and 8.5. For lysine targeting, a pH of 8.0-9.5 is generally required. |
| Suboptimal Temperature or Reaction Time | Increase the reaction time or temperature. Incubating the reaction overnight at 4°C or for a few hours at room temperature can improve yields. |
| Reagent Instability | This compound is sensitive to moisture. Ensure the reagent is stored properly under dry conditions and warm to room temperature before opening to prevent condensation. |
| Insufficient Molar Excess of PEG Reagent | Increase the molar ratio of this compound to your protein. A 10- to 50-fold molar excess is a common starting point. |
| Protein-Specific Issues | The target residue may be inaccessible (e.g., buried within the protein's structure). Consider using a denaturing agent if protein activity is not a concern. |
| Presence of Competing Nucleophiles in Buffer | Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT, β-mercaptoethanol) as they will compete for reaction with the this compound. |
Q5: My final product is a heterogeneous mixture of conjugated species. How can I improve specificity?
-
pH Control: Carefully controlling the pH is the primary method for directing the conjugation. For cysteine-specific modification, keep the pH below 8.0 to minimize reaction with lysines.
-
Stoichiometry: Use the lowest possible molar excess of the PEG reagent that provides a reasonable yield to reduce the chances of multiple conjugations per protein molecule.
-
Site-Directed Mutagenesis: For highly specific conjugation, consider engineering a unique cysteine residue at a desired location on your protein if one is not already available.
Q6: My protein is precipitating during the conjugation reaction. What can I do?
Protein precipitation can be caused by changes in pH, the addition of an organic solvent if the PEG reagent is dissolved in one, or modifications that alter the protein's solubility.
-
Solvent Concentration: If dissolving this compound in an organic solvent like DMSO or DMF, ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%).
-
Protein Concentration: Try performing the reaction at a lower protein concentration.
-
Additives: Consider including stabilizing additives such as glycerol or arginine in your reaction buffer.
Experimental Protocols & Visualizations
General Reaction Pathway
The conjugation of this compound to a protein can proceed via two main pathways depending on the pH: S-alkylation of cysteine or N-alkylation of lysine.
General Experimental Workflow
The following diagram illustrates a typical workflow for a this compound conjugation experiment.
Protocol: Conjugation of this compound to a Protein
This protocol provides a general starting point. Optimization will be required for each specific protein and application.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer (select based on target residue):
-
For Cysteine: Phosphate buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
For Lysine: Bicarbonate or Borate buffer (e.g., 100 mM sodium bicarbonate, pH 8.5)
-
-
Anhydrous DMSO or DMF
-
Quenching Reagent (optional, e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassette)
Procedure:
-
Protein Preparation:
-
Dissolve or exchange your protein into the chosen reaction buffer at a concentration of 1-10 mg/mL.
-
If targeting cysteines, ensure the protein is fully reduced by treating with a mild reducing agent (e.g., TCEP) and subsequently remove the reducing agent before adding the PEG reagent.
-
-
This compound Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, prepare a stock solution (e.g., 10-100 mM) in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 20-fold) of the this compound stock solution to the protein solution.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C for 12-24 hours with gentle mixing.
-
-
Quenching (Optional):
-
To stop the reaction, you can add a quenching reagent with a competing nucleophile (e.g., Tris or L-cysteine) to a final concentration of 20-50 mM. Incubate for 15-30 minutes.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts by size-exclusion chromatography, dialysis, or tangential flow filtration.
-
-
Analysis:
-
Analyze the purified conjugate using SDS-PAGE to observe the shift in molecular weight.
-
Confirm the degree of labeling and conjugation site(s) using mass spectrometry.
-
How to avoid side reactions with Propargyl-PEG7-Br
Welcome to the technical support center for Propargyl-PEG7-Br. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker composed of a terminal propargyl group, a seven-unit polyethylene glycol (PEG) spacer, and a terminal bromide. The propargyl group allows for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the alkyl bromide enables nucleophilic substitution reactions.[1] The hydrophilic PEG spacer enhances solubility and reduces steric hindrance.[2] This reagent is commonly used in bioconjugation, drug delivery, and the synthesis of complex molecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Q2: What are the most common side reactions observed with this compound?
The three main reactive components of this compound can each lead to specific side reactions:
-
Propargyl Group: The terminal alkyne can undergo oxidative homodimerization, known as Glaser coupling, especially in the presence of copper catalysts and oxygen.[3]
-
Alkyl Bromide: This group is susceptible to both nucleophilic substitution (SN2) and elimination (E2) reactions. The outcome depends on the strength of the nucleophile/base and the reaction conditions.[4][5]
-
PEG Chain: While generally stable, prolonged exposure to harsh acidic or basic conditions or strong oxidizing agents can lead to degradation of the PEG chain.
Q3: How can I prevent the oxidative homodimerization (Glaser coupling) of the propargyl group?
Glaser coupling is a common side reaction for terminal alkynes, leading to the formation of a diyne byproduct. To minimize this:
-
Work under inert atmosphere: Perform reactions under an argon or nitrogen atmosphere to exclude oxygen.
-
Use a reducing agent: In copper-catalyzed reactions, the addition of a reducing agent like sodium ascorbate helps to keep the copper in its active Cu(I) state and can reduce diyne formation.
-
Protect the alkyne: If the alkyne is not immediately needed for a reaction, it can be protected with a silyl group, such as a trimethylsilyl (TMS) group.
Q4: How do I favor nucleophilic substitution over elimination when reacting the alkyl bromide?
The competition between substitution (SN2) and elimination (E2) is influenced by several factors:
-
Nucleophile/Base Strength: Strong, bulky bases favor elimination. To favor substitution, use a good nucleophile that is a weak base (e.g., thiols, azides, or primary amines under neutral or slightly basic conditions).
-
Temperature: Higher temperatures tend to favor elimination. Running the reaction at a lower temperature can increase the proportion of the substitution product.
-
Solvent: Polar aprotic solvents like DMF or DMSO are generally preferred for SN2 reactions.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Conjugate
| Potential Cause | Recommended Solution |
| Competing Elimination Reaction | Use a weaker base or a less sterically hindered nucleophile. Lower the reaction temperature. |
| Hydrolysis of this compound | Ensure anhydrous reaction conditions if working with moisture-sensitive nucleophiles. Minimize reaction time in aqueous buffers. |
| Glaser Coupling of Propargyl Group | Perform the reaction under an inert atmosphere (N₂ or Ar). For CuAAC reactions, ensure a sufficient amount of reducing agent (e.g., sodium ascorbate) is present. |
| Steric Hindrance | If reacting with a bulky nucleophile, consider a longer PEG linker to reduce steric hindrance. |
| Incorrect Stoichiometry | Optimize the molar ratio of this compound to your nucleophile. A slight excess of one reagent may be necessary to drive the reaction to completion. |
Issue 2: Presence of Unexpected Byproducts in the Final Product Mixture
| Potential Cause | Identification Method | Recommended Solution |
| Elimination Product | LC-MS analysis will show a product with a mass corresponding to the loss of HBr from the starting material. | Use a less basic nucleophile and lower the reaction temperature. |
| Diyne from Glaser Coupling | Mass spectrometry will reveal a byproduct with a mass approximately double that of the starting propargyl-containing molecule, minus two protons. | Deoxygenate all solutions and perform the reaction under an inert atmosphere. |
| Over-alkylation of Nucleophile | If your nucleophile has multiple reactive sites (e.g., a primary amine), you may see products with multiple PEG chains attached. | Use a limiting amount of this compound or protect other reactive sites on your nucleophile. |
| Isomerization to Allene | 1H NMR spectroscopy may show characteristic peaks for an allene (C=C=C) structure. | Avoid high temperatures and choose catalysts that do not promote this rearrangement. |
Quantitative Data Summary
The following table summarizes the expected influence of reaction conditions on the competition between substitution (SN2) and elimination (E2) pathways for the alkyl bromide moiety. Actual yields will be substrate-dependent.
| Nucleophile/Base | Temperature | Expected Major Product | Expected Approximate Ratio (SN2:E2) |
| Thiol (e.g., Cysteine) | Room Temperature | Substitution | > 95:5 |
| Primary Amine (e.g., Lysine) | Room Temperature | Substitution | 90:10 |
| Secondary Amine (less hindered) | Room Temperature | Substitution/Elimination | 70:30 |
| Strong, Bulky Base (e.g., t-BuOK) | 50°C | Elimination | < 10:90 |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with a Thiol-Containing Molecule
This protocol describes a general method for the SN2 reaction of this compound with a thiol-containing molecule, such as a cysteine residue on a peptide.
Materials:
-
This compound
-
Thiol-containing molecule (e.g., peptide)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching solution: 1 M N-acetylcysteine in PBS
-
Purification system (e.g., HPLC, FPLC)
Procedure:
-
Prepare Solutions:
-
Dissolve the thiol-containing molecule in the degassed reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare a 10-fold molar excess stock solution of this compound in DMF or DMSO.
-
-
Reaction:
-
Add the this compound stock solution to the solution of the thiol-containing molecule.
-
Gently mix and allow the reaction to proceed at room temperature for 1-4 hours under an inert atmosphere (N₂ or Ar).
-
-
Monitoring:
-
Monitor the reaction progress by LC-MS to observe the consumption of the starting material and the formation of the desired product.
-
-
Quenching:
-
Once the reaction is complete, add the quenching solution to react with any unreacted this compound.
-
-
Purification:
-
Purify the conjugate using an appropriate chromatographic technique, such as size-exclusion chromatography (SEC) or reverse-phase HPLC, to remove excess reagents and byproducts.
-
Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for a "click" reaction between a Propargyl-PEG7-conjugate and an azide-containing molecule.
Materials:
-
Propargyl-PEG7-conjugate
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction Buffer: PBS, pH 7.4, degassed
-
DMSO or DMF
Procedure:
-
Prepare Solutions:
-
Prepare stock solutions of the Propargyl-PEG7-conjugate and the azide-containing molecule in a suitable solvent (e.g., DMSO, DMF, or water).
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).
-
Prepare a stock solution of THPTA (e.g., 100 mM in water).
-
Freshly prepare a stock solution of sodium ascorbate (e.g., 100 mM in water).
-
-
Reaction Setup:
-
In a reaction vessel, combine the Propargyl-PEG7-conjugate and the azide-containing molecule (typically a 1.1 to 1.5-fold molar excess of one reagent) in the degassed reaction buffer.
-
Add the THPTA solution to the reaction mixture (typically 5 molar equivalents to copper).
-
Add the CuSO₄ solution to the mixture (final concentration typically 50-250 µM).
-
-
Initiation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration typically 1-5 mM).
-
-
Incubation:
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours.
-
-
Monitoring and Purification:
-
Monitor the reaction by LC-MS. Once complete, purify the product using an appropriate chromatographic method.
-
Visualizations
Caption: Reaction pathways for this compound with nucleophiles and bases.
Caption: Troubleshooting workflow for low product yield in reactions.
Caption: General experimental workflow for conjugation reactions.
References
Propargyl-PEG7-Br stability issues during long incubation times
Welcome to the technical support center for Propargyl-PEG7-Br. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues that may arise during long incubation times in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you identify and resolve potential problems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main reactive groups?
This compound is a heterobifunctional crosslinker. It consists of three key components: a propargyl group (containing a terminal alkyne), a seven-unit polyethylene glycol (PEG) spacer, and a primary alkyl bromide. The terminal alkyne is used for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The alkyl bromide is a reactive handle for alkylation, typically reacting with nucleophiles like thiols.
Q2: I'm observing a loss of reactivity of my this compound after long incubation. What are the potential causes?
Prolonged incubation of this compound in aqueous buffers can lead to the degradation of its reactive functional groups. The primary stability concerns are the hydrolysis or nucleophilic substitution of the alkyl bromide and the degradation of the PEG chain. The propargyl group is generally more stable but can also undergo reactions under specific conditions.
Q3: How do temperature and pH affect the stability of this compound?
Both temperature and pH can significantly impact the stability of this compound.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation. This includes both the degradation of the PEG chain and the hydrolysis of the alkyl bromide.[1][2] For optimal stability, it is recommended to store and handle the reagent at low temperatures (e.g., 4°C or -20°C) and minimize the duration of incubations at elevated temperatures (e.g., 37°C).
-
pH: The stability of the alkyl bromide is pH-dependent. Under basic conditions, the rate of hydrolysis to the corresponding alcohol increases. The PEG chain itself is more susceptible to degradation under strongly acidic or basic conditions. For most applications, maintaining a pH between 6.0 and 7.5 is advisable for better stability.
Q4: Can the type of buffer I use affect the stability of this compound?
Yes, the choice of buffer is critical. Buffers containing nucleophilic species can react with the alkyl bromide, leading to the inactivation of the linker. For example, buffers with primary or secondary amines, such as Tris, should be used with caution as the amine can act as a nucleophile and displace the bromide.[3] Buffers containing thiols are also incompatible. It is recommended to use non-nucleophilic buffers such as phosphate-buffered saline (PBS), HEPES, or MOPS at a neutral pH.
Q5: How can I detect the degradation of this compound in my sample?
Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
HPLC: A reverse-phase HPLC method can be used to separate the intact this compound from its degradation products.[4][5] Over time, a decrease in the peak area of the starting material and the appearance of new peaks corresponding to degradation products would indicate instability.
-
Mass Spectrometry: LC-MS can be used to identify the mass of the parent molecule and its degradation products, helping to elucidate the degradation pathway. For instance, the hydrolysis of the bromo group would result in a mass shift corresponding to the replacement of Br with an OH group.
Troubleshooting Guides
Issue 1: Low or No Yield in Subsequent Conjugation Reactions
If you are experiencing poor yields in your "click" reaction or alkylation step after a long incubation involving this compound, consider the following troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Degradation of the Alkyl Bromide | The primary alkyl bromide is susceptible to nucleophilic substitution, especially by components in the buffer or by water (hydrolysis).Solution: • Use a non-nucleophilic buffer such as PBS, HEPES, or MOPS. Avoid buffers containing amines (e.g., Tris) or thiols. • Perform incubations at a lower temperature (e.g., 4°C instead of room temperature or 37°C) to reduce the rate of hydrolysis. • Minimize the incubation time as much as possible. |
| PEG Chain Degradation | The PEG linker can undergo oxidative degradation, which is accelerated by heat, light, and the presence of transition metals.Solution: • Protect your reaction from light. • Degas your buffers to remove dissolved oxygen, or work under an inert atmosphere (e.g., nitrogen or argon). • If your buffer contains transition metals, consider adding a chelating agent like EDTA. |
| Propargyl Group Instability | While generally stable, the terminal alkyne can undergo side reactions under certain conditions.Solution: • Ensure that your reaction conditions are free from strong bases or catalysts that could promote isomerization or other side reactions of the alkyne. |
Issue 2: Appearance of Unexpected Peaks in HPLC Analysis
The presence of new peaks in your HPLC chromatogram after incubation suggests the formation of degradation products.
Identifying Potential Degradation Products
| Observed Change | Potential Degradation Product | Proposed Degradation Pathway |
| New peak with a shorter retention time (more polar) | Propargyl-PEG7-OH | Hydrolysis of the alkyl bromide to a hydroxyl group. |
| Multiple new peaks | Oxidized PEG species | Oxidative cleavage of the PEG chain, potentially forming smaller PEG fragments with terminal aldehyde or carboxylic acid groups. |
| New peak with a mass corresponding to the addition of a buffer molecule | Buffer adduct | Nucleophilic attack of a buffer component (e.g., Tris) on the alkyl bromide. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by RP-HPLC
This protocol outlines a general method for assessing the stability of this compound in a chosen buffer.
Materials:
-
This compound
-
Your chosen incubation buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 0.1% Trifluoroacetic acid in water)
-
Reverse-phase HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution into your chosen incubation buffer to the final working concentration.
-
Incubate the solution at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the degradation by diluting the aliquot into the quenching solution.
-
Analyze the samples by RP-HPLC. Use a gradient elution from Mobile Phase A to Mobile Phase B to separate the components.
-
Monitor the chromatogram at a suitable wavelength (e.g., 214 nm).
-
Calculate the percentage of remaining this compound at each time point by comparing the peak area to the time zero sample.
Visualizations
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. hamptonresearch.com [hamptonresearch.com]
- 2. hamptonresearch.com [hamptonresearch.com]
- 3. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Characterization of potential degradation products in a PEGylating reagent 20 kDa monomethoxy polyethylene glycol propionaldehyde by RP-HPLC, APCI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
Minimizing aggregation of proteins during Propargyl-PEG7-Br labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation during labeling with Propargyl-PEG7-Br.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it label proteins?
This compound is a heterobifunctional linker molecule. It contains two reactive ends:
-
A bromo (Br) group : This acts as an alkylating agent, forming a stable covalent bond with nucleophilic residues on the protein.
-
A propargyl group : This is a terminal alkyne that can be used for subsequent "click chemistry" reactions, allowing for the attachment of other molecules like fluorophores or drugs.[1][2]
-
A PEG7 spacer : This polyethylene glycol chain increases the hydrophilicity of the labeled protein, which can help to improve solubility.[1]
The labeling mechanism involves the nucleophilic attack of an amino acid side chain on the carbon atom attached to the bromine, displacing the bromide and forming a covalent bond.
Q2: Which amino acid residues does this compound react with?
The bromo group of this compound is an alkylating agent that primarily reacts with strong nucleophiles on the protein surface. The reactivity is highly dependent on the pH of the reaction buffer because pH affects the deprotonation of the amino acid side chains, which is necessary for their nucleophilicity.
-
Cysteine (thiol group, -SH) : Cysteine is the most reactive residue for alkylation, especially at a pH range of 7.5-8.5, where the thiol group is sufficiently deprotonated to its thiolate form (-S⁻).[3]
-
Lysine (ε-amino group, -NH₂) : The primary amine on lysine can also be alkylated, but this reaction is generally less efficient than with thiols and is more favored at a higher pH (typically >8.5) where the amine group is deprotonated.[4]
-
Histidine (imidazole group) : The imidazole ring of histidine can be a target for alkylation, particularly at a near-neutral pH (around 6.5-7.5).
-
N-terminal α-amino group : The primary amine at the N-terminus of the protein can also be a site for labeling, with reactivity dependent on its pKa and the reaction pH.
Q3: What are the main causes of protein aggregation during labeling with this compound?
Protein aggregation during the labeling process can be attributed to several factors:
-
Increased Surface Hydrophobicity : Although the PEG7 chain is hydrophilic, the propargyl group is hydrophobic. The covalent attachment of this moiety can increase the overall hydrophobicity of the protein, leading to self-association to minimize exposure to the aqueous environment.
-
Disruption of Protein Structure : The labeling reaction can alter the native conformation of the protein. This may expose hydrophobic patches that are normally buried within the protein's core, promoting aggregation.
-
High Labeling Stoichiometry : Attaching too many this compound molecules to a single protein (a high degree of labeling) can significantly increase the likelihood of aggregation due to the cumulative effects of the attached groups.
-
Suboptimal Buffer Conditions : The pH, ionic strength, and presence or absence of certain additives in the labeling and storage buffers can greatly influence protein stability and solubility. Labeling at or near the protein's isoelectric point (pI) can significantly reduce its solubility and lead to precipitation.
-
Intermolecular Cross-linking : If a protein has multiple reactive sites, it is possible, though less common with monofunctional linkers, for one linker to react with two separate protein molecules, leading to cross-linking and aggregation.
Q4: How can I detect and quantify protein aggregation?
Several methods can be used to assess the aggregation state of your protein sample before and after labeling:
-
Visual Inspection : The simplest method is to check for any visible precipitates or cloudiness in the solution.
-
UV-Visible Spectroscopy : An increase in absorbance at higher wavelengths (e.g., 350-600 nm) can indicate the presence of light-scattering aggregates.
-
Dynamic Light Scattering (DLS) : DLS is a powerful technique for measuring the size distribution of particles in a solution. It can detect the presence of larger aggregates in the sample.
-
Size Exclusion Chromatography (SEC) : SEC separates molecules based on their hydrodynamic radius. Aggregates will elute earlier than the monomeric protein. This method can be used to quantify the percentage of monomer, dimer, and higher-order aggregates.
Troubleshooting Guide
If you are experiencing protein aggregation during your this compound labeling experiment, follow this troubleshooting guide.
Problem: Protein precipitates immediately upon addition of this compound.
This is often due to the solvent used to dissolve the labeling reagent or suboptimal buffer conditions.
| Potential Cause | Recommended Solution |
| High local concentration of organic solvent (e.g., DMSO, DMF) | 1. Add the this compound solution dropwise to the protein solution while gently stirring. 2. Ensure the final concentration of the organic solvent in the reaction mixture is low, typically below 10% (v/v). |
| Reaction buffer pH is at or near the protein's isoelectric point (pI) | 1. If the protein's pI is known, adjust the buffer pH to be at least one pH unit away from the pI. 2. Perform a buffer screen to identify a pH that maintains protein solubility. |
| High protein concentration | 1. Reduce the protein concentration for the labeling reaction. A starting point of 1-2 mg/mL is often recommended. |
Problem: Significant aggregation is observed after the labeling reaction.
This suggests that the labeling conditions are destabilizing the protein over time.
| Potential Cause | Recommended Solution |
| High molar excess of this compound | 1. Reduce the molar ratio of this compound to protein. Start with a lower ratio (e.g., 5:1 or 10:1) and titrate up to find the optimal balance between labeling efficiency and protein stability. |
| Suboptimal buffer composition | 1. Screen different buffer systems : Consider buffers such as phosphate, HEPES, or borate, depending on the desired pH. Avoid buffers with primary amines like Tris if targeting lysine residues. 2. Optimize ionic strength : Vary the salt concentration (e.g., 50-250 mM NaCl) to find conditions that improve solubility. 3. Include stabilizing additives : Consider adding excipients to the labeling buffer to enhance protein stability. |
| Reaction temperature is too high | 1. Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. |
Table 1: Common Stabilizing Additives for Labeling Reactions
| Additive | Typical Concentration | Mechanism of Action |
| Glycerol | 5-20% (v/v) | Increases solvent viscosity and stabilizes protein structure. |
| Arginine | 50-100 mM | Suppresses protein aggregation by interacting with hydrophobic patches. |
| Sucrose/Trehalose | 0.25-0.5 M | Stabilizes the native protein conformation. |
| Non-ionic detergents (e.g., Tween-20, Polysorbate 80) | 0.01-0.1% (v/v) | Prevent surface-induced aggregation and can help solubilize proteins. |
Experimental Protocols
Protocol 1: General Procedure for this compound Labeling of a Protein
This protocol provides a starting point for labeling a protein with this compound. Optimization of the protein concentration, molar ratio of the labeling reagent, pH, and incubation time is recommended for each specific protein.
Materials:
-
Protein of interest in an appropriate buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0, or 1 M L-cysteine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation :
-
Ensure your protein is in a buffer free of nucleophiles that could compete with the labeling reaction (e.g., Tris, azide). If necessary, perform a buffer exchange into the Reaction Buffer.
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
Labeling Reagent Preparation :
-
Shortly before use, prepare a 10-100 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Labeling Reaction :
-
Add the desired molar excess of the this compound stock solution to the protein solution. A starting point of a 10- to 20-fold molar excess is recommended.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
-
Quenching the Reaction (Optional but Recommended) :
-
Add a quenching reagent to a final concentration of 50-100 mM to react with any unreacted this compound.
-
-
Purification :
-
Remove the excess labeling reagent and byproducts by size exclusion chromatography (desalting column) or dialysis against a suitable storage buffer.
-
Protocol 2: Screening for Optimal Labeling Conditions
To minimize aggregation, it is highly recommended to perform small-scale screening experiments.
Procedure:
-
Set up a series of small-scale labeling reactions in parallel.
-
Vary one parameter at a time, such as:
-
pH : Test a range of pH values (e.g., 7.0, 7.5, 8.0, 8.5).
-
Molar Ratio : Test different molar excesses of this compound (e.g., 5:1, 10:1, 20:1, 50:1).
-
Protein Concentration : Test a range of protein concentrations (e.g., 0.5, 1, 2, 5 mg/mL).
-
Additives : Test the effect of including stabilizing additives from Table 1.
-
-
After the incubation period, analyze each reaction for the degree of labeling and the extent of aggregation using methods like SDS-PAGE and DLS.
Visualizations
References
Propargyl-PEG7-Br reaction byproducts and their removal
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers utilizing Propargyl-PEG7-Br in their experiments. The information is designed to help you identify and resolve common issues related to reaction byproducts and their removal, ensuring the purity and quality of your final conjugate.
Troubleshooting Guide
This guide addresses specific problems you may encounter during and after your reaction with this compound.
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | Inefficient Nucleophilic Substitution: The nucleophile (e.g., alcohol, thiol, or amine on your molecule of interest) is not sufficiently reactive, or the reaction conditions are suboptimal for an SN2 reaction. | - Ensure your nucleophile is sufficiently deprotonated by using a suitable, non-hindered base.- Optimize the reaction temperature and time. Williamson ether synthesis, a common application, may require elevated temperatures.[1][2]- Use a polar apathetic solvent (e.g., DMF, DMSO) to facilitate the SN2 reaction. |
| Steric Hindrance: The reaction site on your molecule or the use of a bulky base is preventing the this compound from accessing the nucleophile. | - If possible, choose a less sterically hindered site for conjugation.- Use a smaller, non-nucleophilic base.- Be aware that sterically hindered bases can promote elimination side reactions.[1] | |
| Presence of Multiple PEGylated Species | Multiple Reactive Sites: Your target molecule has several nucleophilic sites that can react with this compound. | - Reduce the molar excess of this compound in the reaction to favor mono-PEGylation.- Protect other reactive sites on your molecule before the conjugation step. |
| Detection of a Dimer of Propargyl-PEG7 | Glaser Coupling: If your reaction conditions involve a copper catalyst or are oxidative, the terminal alkynes of two this compound molecules can couple. | - Avoid unintentional exposure to copper salts or oxidative conditions.- If a subsequent click reaction is planned, ensure the propargylation step is complete and the starting material is purified before introducing the copper catalyst. |
| Product is Unstable During Workup/Purification | Propargyl Group Instability: The propargyl group can be unstable under strongly basic or acidic conditions, or in the presence of certain transition metals.[3] | - Maintain a neutral or slightly acidic pH during purification if possible.- Use metal-free buffers and chromatography systems if you suspect metal-catalyzed degradation. |
| Poor Separation During Chromatography | Inappropriate Chromatography Method: The chosen method (e.g., SEC, IEX, RP-HPLC) may not have sufficient resolution to separate the desired product from a key byproduct. | - If byproducts are of a similar size to the product, SEC will be ineffective. In this case, try IEX (if there's a charge difference) or RP-HPLC (if there's a hydrophobicity difference).- For removal of small molecules like unreacted this compound from a large protein, SEC is highly effective.[] |
| Column Overloading: Injecting too much sample onto the chromatography column. | - Reduce the sample load to improve resolution. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a this compound reaction?
A1: The most common byproducts include:
-
Unreacted this compound: Excess reagent that did not react with your target molecule.
-
Unreacted Target Molecule: The molecule you intended to PEGylate.
-
Hydrolyzed Propargyl-PEG7: Propargyl-PEG7-OH, formed if water is present in the reaction.
-
Elimination Byproduct (Allene-PEG7): Formed if a strong, sterically hindered base is used, leading to an E2 elimination reaction instead of SN2 substitution.
-
Multiply PEGylated Products: If your target molecule has more than one reactive site.
Q2: How can I remove unreacted this compound from my reaction mixture?
A2: The best method depends on the size and properties of your desired product:
-
For large biomolecules (e.g., proteins, antibodies): Size Exclusion Chromatography (SEC) or dialysis/ultrafiltration are highly effective. These methods separate molecules based on size, easily removing the smaller this compound.
-
For smaller molecules: Reverse Phase HPLC (RP-HPLC) is often the best choice, as it separates based on polarity and can resolve molecules of similar size.
Q3: I am performing a Williamson ether synthesis with a hydroxyl group on my molecule. What are the expected yields?
A3: The Williamson ether synthesis generally provides good to excellent yields, typically in the range of 50-95% for laboratory-scale reactions, provided the conditions are optimized and side reactions are minimized.
Q4: Can I use Ion Exchange Chromatography (IEX) to purify my product?
A4: Yes, IEX can be very effective, especially for purifying PEGylated proteins. The attachment of the neutral PEG chain can shield the protein's surface charges, causing the PEGylated protein to elute at a different salt concentration than the un-PEGylated protein. This allows for the separation of native, mono-PEGylated, and sometimes even multi-PEGylated species.
Q5: How do I choose between SEC, IEX, and RP-HPLC for purification?
A5: Consider the primary differences between your desired product and the main impurities:
-
Size Difference: If there is a significant size difference (e.g., a large protein vs. a small PEG linker), use Size Exclusion Chromatography (SEC) .
-
Charge Difference: If the PEGylation alters the net charge of your molecule, use Ion Exchange Chromatography (IEX) .
-
Polarity/Hydrophobicity Difference: For separating molecules of similar size and charge, or for purifying small molecule conjugates, Reverse Phase HPLC (RP-HPLC) is often the most powerful technique.
Quantitative Data on Purification Methods
The efficiency of byproduct removal is highly dependent on the specific molecules involved and the optimized purification protocol. The following table provides a summary of expected purities based on typical outcomes for the purification of a PEGylated protein.
| Purification Method | Target Byproduct to Remove | Typical Purity Achieved | Reference |
| Size Exclusion Chromatography (SEC) | Unreacted this compound | >95% | |
| Ion Exchange Chromatography (IEX) | Unreacted native protein | >90% | |
| Reverse Phase HPLC (RP-HPLC) | Positional isomers, closely related species | >98% (analytical scale) | |
| Dialysis (MWCO > 5 kDa) | Unreacted this compound | >95% |
Experimental Protocols
Protocol 1: Removal of Unreacted this compound from a Protein Conjugate using Size Exclusion Chromatography (SEC)
This protocol is designed for the efficient removal of the relatively small this compound from a much larger PEGylated protein.
Materials:
-
Crude reaction mixture containing the PEGylated protein.
-
SEC column (e.g., Sephadex G-25 or similar, with an appropriate exclusion limit for your protein).
-
Equilibration/running buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Chromatography system (e.g., FPLC or HPLC).
-
UV detector.
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the running buffer until a stable baseline is achieved on the UV detector.
-
Sample Preparation: If necessary, concentrate the crude reaction mixture. Filter the sample through a 0.22 µm syringe filter to remove any particulates.
-
Sample Injection: Inject the prepared sample onto the column. The sample volume should ideally not exceed 5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the running buffer at a constant flow rate.
-
Fraction Collection: Collect fractions corresponding to the eluting peaks. The PEGylated protein, being larger, will elute first in the void volume, while the smaller, unreacted this compound will elute later.
-
Analysis: Analyze the collected fractions (e.g., by SDS-PAGE or analytical HPLC) to confirm the purity of the PEGylated protein.
Protocol 2: Purification of a Small Molecule-PEG Conjugate using Reverse Phase HPLC (RP-HPLC)
This protocol provides a general method for purifying the product of a reaction between this compound and another small molecule.
Materials:
-
Crude reaction mixture.
-
Preparative RP-HPLC system with a gradient pump and UV detector.
-
C18 preparative HPLC column.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Sample filtration unit (0.22 µm).
Procedure:
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., a small volume of the initial mobile phase). Filter the sample to remove any solid impurities.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is observed.
-
Gradient Elution: Inject the sample and begin a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-40 minutes. This will need to be optimized for your specific compound.
-
Fraction Collection: Collect fractions based on the peaks observed on the chromatogram.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine their purity.
-
Solvent Removal: Combine the pure fractions and remove the solvent, typically by lyophilization, to obtain the purified product.
Visualizations
Caption: General experimental workflow for a this compound conjugation and subsequent purification.
Caption: A logical workflow for troubleshooting common issues in this compound reactions.
References
Overcoming steric hindrance in Propargyl-PEG7-Br bioconjugation
Welcome to the technical support center for Propargyl-PEG7-Br bioconjugation. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges in their experiments, with a particular focus on steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional linker. It contains a propargyl group (a terminal alkyne) on one end and a bromide on the other, connected by a 7-unit polyethylene glycol (PEG) spacer. The bromide acts as a good leaving group for nucleophilic substitution reactions, allowing for covalent attachment to nucleophilic residues on biomolecules, such as the sulfhydryl group of cysteine. The propargyl group serves as a handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the highly efficient and specific attachment of azide-modified molecules.
Q2: How does the PEG7 linker help in bioconjugation?
The polyethylene glycol (PEG) spacer offers several advantages in bioconjugation:
-
Reduces Steric Hindrance: The flexible and hydrophilic PEG chain acts as a spacer, increasing the distance between the biomolecule and the conjugated payload. This separation can minimize steric hindrance, allowing for more efficient binding and preserving the biological activity of the biomolecule.
-
Improves Solubility: PEG is highly soluble in aqueous solutions, which can enhance the solubility of hydrophobic molecules it is conjugated to.
-
Enhances Stability: PEGylation can protect biomolecules from enzymatic degradation and can reduce immunogenicity.[1]
Q3: What functional groups on a protein can this compound react with?
The bromide end of this compound is susceptible to nucleophilic attack. In the context of proteins, the most common nucleophilic functional group for this reaction is the thiol group (-SH) of cysteine residues. While other nucleophiles like amines (from lysine) are present, the thiol group of cysteine is a stronger nucleophile under appropriate pH conditions, allowing for more selective conjugation.
Q4: What is "click chemistry" and why is it used after the initial conjugation?
Click chemistry refers to a class of reactions that are rapid, high-yielding, and specific in complex biological environments. The propargyl group on the PEG linker is one half of a click chemistry pair. After conjugating the this compound to a protein, an azide-containing molecule (e.g., a fluorescent dye, a drug molecule, or another biomolecule) can be "clicked" onto the propargyl group using a copper(I) catalyst. This two-step approach is advantageous because it allows for the modular and efficient labeling of the protein with a wide variety of molecules under mild conditions.
Troubleshooting Guides
Problem 1: Low Conjugation Yield
| Possible Cause | Recommended Solution |
| Steric Hindrance at the Conjugation Site: The target cysteine residue may be located in a sterically crowded region of the protein, preventing the this compound from accessing it. | - Increase Linker Length: Consider using a Propargyl-PEG linker with a longer PEG chain (e.g., PEG12, PEG24) to provide greater separation. - Mild Denaturation: Introduce mild denaturants (e.g., low concentrations of urea or guanidine hydrochloride) to partially unfold the protein and expose the cysteine residue. This should be done with caution to avoid irreversible denaturation. - Site-Directed Mutagenesis: If possible, engineer the protein to move the cysteine residue to a more accessible location. |
| Suboptimal Reaction pH: The nucleophilicity of the cysteine thiol is pH-dependent. If the pH is too low, the thiol will be protonated and less reactive. If the pH is too high, other nucleophiles like amines may become more reactive, leading to side products. | - Optimize pH: The ideal pH for thiol-maleimide reactions, a similar thiol-reactive chemistry, is between 6.5 and 7.5. For nucleophilic substitution with a bromide, a pH range of 7.0-8.5 is a good starting point for optimization. Perform small-scale reactions at different pH values to determine the optimum for your specific protein. |
| Oxidation of Cysteine Residues: Cysteine residues can oxidize to form disulfide bonds, which are not reactive with the bromide linker. | - Reduce Disulfide Bonds: Before conjugation, treat the protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol). TCEP is often preferred as it does not need to be removed before conjugation. If using DTT, it must be removed (e.g., by a desalting column) before adding the this compound. |
| Incorrect Molar Ratio of Reactants: An insufficient molar excess of the this compound linker can lead to incomplete conjugation. | - Optimize Molar Ratio: Start with a 10- to 20-fold molar excess of the linker over the protein. This can be increased or decreased based on the reactivity of your protein and the desired degree of labeling. |
| Hydrolysis of the Linker: While less common for the bromide linker compared to NHS esters, prolonged reaction times in aqueous buffers can lead to some hydrolysis. | - Optimize Reaction Time: Monitor the reaction progress over time (e.g., using LC-MS) to determine the optimal reaction time that maximizes conjugation without significant hydrolysis. |
Problem 2: Low Yield in Subsequent "Click" Reaction
| Possible Cause | Recommended Solution |
| Copper Catalyst Oxidation: The active catalyst for CuAAC is Copper(I), which can be readily oxidized to the inactive Copper(II) by dissolved oxygen. | - Degas Buffers: Thoroughly degas all buffers before use. - Use a Reducing Agent: Include a reducing agent like sodium ascorbate in the reaction mixture to maintain the copper in the +1 oxidation state. - Use a Copper-Chelating Ligand: Ligands such as THPTA or TBTA can stabilize the Cu(I) catalyst and improve reaction efficiency. |
| Low Concentration of Reactants: Click chemistry is a second-order reaction, so low concentrations of the propargylated protein or the azide-containing molecule can lead to slow reaction rates. | - Increase Reactant Concentrations: If possible, perform the reaction at a higher concentration of the protein and use a slight excess (1.5-2 equivalents) of the azide-containing molecule. |
| Inhibition of the Catalyst: Some buffer components can interfere with the copper catalyst. | - Buffer Exchange: Ensure the propargylated protein is in a suitable buffer for click chemistry (e.g., PBS or Tris buffer) before starting the reaction. Avoid buffers containing strong chelating agents. |
Quantitative Data
The efficiency of bioconjugation can be influenced by several factors. The following table provides a summary of expected yields for a propargylation reaction under different conditions, based on literature data.[2]
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Reaction | Propargylation of HOOC-PEG-OH | Activation of α-hydroxyl-ω-propargyl PEG | Synthesis of α-thioglycol-ω-propargyl PEG |
| Reactants | HOOC-PEG3500-OH, KOH, Propargyl bromide | α-hydroxyl-ω-propargyl PEG, p-NPC, triethylamine | Amino-reactive α-hydroxyl-ω-propargyl PEG, cysteamide |
| Solvent | DMF | Dichloromethane | Dichloromethane |
| Temperature | 70 °C | Room Temperature | Room Temperature |
| Time | 15 hours | 24 hours | 24 hours |
| Yield | 96.2% | 98.2% (activation efficiency) | 75% |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein Thiol
This protocol outlines the steps for conjugating this compound to a free sulfhydryl group (cysteine) on a protein.
Materials:
-
Protein with at least one free cysteine residue
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed
-
Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine)
-
Desalting column
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced, add a 10-fold molar excess of TCEP and incubate at room temperature for 30 minutes.
-
-
Linker Preparation:
-
Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO to a stock concentration of 10-50 mg/mL.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.
-
Mix gently and incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove excess, unreacted this compound using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the propargyl-functionalized protein and an azide-containing molecule.
Materials:
-
Propargyl-functionalized protein
-
Azide-containing molecule
-
Copper(II) Sulfate (CuSO4) stock solution (e.g., 20 mM in water)
-
Sodium Ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water/DMSO)
-
Desalting column
Procedure:
-
Reaction Setup:
-
In a reaction tube, add the propargyl-functionalized protein to a degassed buffer.
-
Add the azide-containing molecule, typically in a 1.5- to 2-fold molar excess over the protein.
-
Add the copper-chelating ligand.
-
Add the CuSO4 solution.
-
-
Initiation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Once the reaction is complete, purify the final bioconjugate using a desalting column to remove the copper catalyst and excess reagents.
-
Visualizations
Caption: Experimental workflow for this compound bioconjugation.
Caption: Troubleshooting logic for low bioconjugation yield.
Caption: Use of a bioconjugate to probe a signaling pathway.
References
Preventing off-target labeling with Propargyl-PEG7-Br
Welcome to the technical support center for Propargyl-PEG7-Br. This resource is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting guides and frequently asked questions (FAQs) for preventing off-target labeling during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chemical linker used in bioconjugation. It contains three key components:
-
A propargyl group (a terminal alkyne) that serves as a handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows for the highly specific and efficient attachment of azide-containing molecules, such as fluorescent dyes, biotin tags, or drug molecules.
-
A polyethylene glycol (PEG) spacer (with 7 ethylene glycol units). This PEG linker enhances the solubility and biocompatibility of the conjugate while potentially reducing non-specific binding of the final labeled molecule.
-
A bromo (Br) group , which is a reactive alkylating agent. This group is designed to form a covalent bond with a nucleophilic functional group on a target biomolecule, such as a protein.
Its primary application is to covalently attach a clickable alkyne handle to a target molecule for subsequent functionalization.
Q2: What is "off-target labeling" and why is it a concern with this compound?
Off-target labeling refers to the covalent modification of unintended sites on the target protein or other biomolecules in the sample. This compound is an alkylating agent, and while it may be intended for a specific site (e.g., a particularly reactive cysteine), the bromo group can react with various other nucleophilic amino acid side chains. This can lead to a heterogeneous product, potential loss of protein function, and misleading results in downstream applications.
Q3: Which amino acid residues are most susceptible to off-target alkylation by this compound?
The reactivity of this compound is dictated by the nucleophilicity of the amino acid side chains. The primary targets for alkylation are amino acids with strong nucleophiles. The general order of reactivity is based on the nucleophilicity of the side chains, especially after deprotonation.[1][2]
-
Cysteine (thiolate, -S⁻): The deprotonated thiol group of cysteine is by far the most nucleophilic amino acid side chain and the most common intended and unintended target.[1][2]
-
Histidine (imidazole ring): The nitrogen atoms in the imidazole ring are effective nucleophiles.
-
Lysine (ε-amino group, -NH₂): The primary amine on the lysine side chain is nucleophilic, especially at pH values above its pKa.
-
Methionine (thioether): The sulfur atom in methionine can be susceptible to alkylation.
-
Aspartate & Glutamate (carboxyl groups, -COO⁻): The carboxylates are weaker nucleophiles but can still be targets under certain conditions.
-
Tyrosine (phenoxide, -O⁻): The deprotonated hydroxyl group of tyrosine can also be alkylated.
Troubleshooting Guide: Preventing and Detecting Off-Target Labeling
This guide addresses common issues related to specificity and provides strategies to minimize and identify off-target reactions.
Problem 1: Low Labeling Efficiency or No Labeling
| Potential Cause | Recommended Solution |
| Reagent Degradation | This compound is susceptible to hydrolysis. Use a fresh bottle or a freshly prepared solution of the reagent for each experiment. Store the reagent under dry conditions as recommended by the manufacturer. |
| Incorrect pH | The pH of the reaction buffer is critical. For targeting cysteines, a pH between 7.0 and 8.5 is generally recommended to ensure the thiol group is sufficiently deprotonated (as a thiolate) and nucleophilic, without excessively promoting the reactivity of other nucleophiles like lysine.[1] |
| Insufficient Reagent Concentration | The molar ratio of this compound to the target protein may be too low. Increase the molar excess of the linker in a stepwise manner (e.g., 5-fold, 10-fold, 20-fold excess) to find the optimal concentration. |
| Presence of Nucleophiles in Buffer | Buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT, β-mercaptoethanol) will compete with the target protein for the reagent. Use non-nucleophilic buffers such as HEPES or phosphate buffer (PBS). |
Problem 2: Significant Off-Target Labeling or Product Heterogeneity Observed
| Potential Cause | Recommended Solution |
| Reagent Concentration Too High | A large excess of this compound can drive reactions with less nucleophilic sites. Reduce the molar excess of the linker to the lowest level that provides acceptable on-target labeling. |
| Reaction Time Too Long | Extended incubation times can allow for the slow modification of less reactive sites. Perform a time-course experiment (e.g., 30 min, 1 hr, 2 hr, 4 hr) to determine the optimal reaction time that maximizes on-target labeling while minimizing off-target events. |
| Suboptimal pH | A high pH (e.g., > 8.5) will deprotonate primary amines (Lysine, N-terminus), increasing their nucleophilicity and promoting off-target reactions. Carefully optimize the pH to favor the modification of the intended target (e.g., cysteine). |
| Reaction Temperature Too High | Higher temperatures increase reaction rates non-selectively. Perform the labeling reaction at room temperature or on ice (4°C) to improve selectivity. |
| Target Protein Conformation | In the native protein, multiple residues may be accessible and reactive. Consider performing the labeling under denaturing conditions if a specific primary sequence location is desired and protein refolding is possible. |
Data Presentation: Amino Acid Nucleophilicity
The likelihood of off-target labeling is directly related to the nucleophilicity of amino acid side chains. The table below provides a qualitative and quantitative comparison to guide troubleshooting.
| Amino Acid Residue | Nucleophilic Group | Relative Reactivity | Comments |
| Cysteine | Thiolate (-S⁻) | Very High (~10,000x > Amine) | The most reactive residue. Reactivity is highly pH-dependent (requires deprotonation). |
| Proline | Secondary Amine | High (~100x > Primary Amine) | Often found in structured turns on protein surfaces. |
| Histidine | Imidazole Ring | Moderate to High | One of the most common off-target sites. |
| Lysine | ε-Amino (-NH₂) | Moderate | Reactivity increases significantly at pH > 9. A common off-target. |
| N-Terminus | α-Amino (-NH₂) | Moderate | Similar reactivity to lysine, but there is only one per polypeptide chain. |
| Methionine | Thioether (-S-CH₃) | Low to Moderate | Can be alkylated, leading to sulfonium ions. |
| Aspartate / Glutamate | Carboxylate (-COO⁻) | Low | Can form esters, especially under acidic catalysis or with high reagent excess. |
| Tyrosine | Phenoxide (-O⁻) | Low | Can form ethers at high pH. |
This data is based on general principles of nucleophilic reactivity and may vary based on the specific protein structure, residue accessibility, and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with this compound
This protocol provides a starting point for labeling a protein with a target cysteine residue. Optimization is critical.
Materials:
-
Protein of interest (in a non-nucleophilic buffer like PBS or HEPES, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M L-cysteine or Tris, pH 8.0)
-
Purification system (e.g., desalting column, dialysis, or SEC)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in a reaction buffer (e.g., 1x PBS, pH 7.4). If the protein has been stored with reducing agents, they must be removed prior to labeling.
-
Reagent Preparation: Prepare a fresh 100 mM stock solution of this compound in anhydrous DMSO.
-
Labeling Reaction: Add a 10-fold molar excess of the this compound stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours. For increased selectivity, consider incubating at 4°C for a longer period (e.g., 4-16 hours). Protect the reaction from light if the protein is light-sensitive.
-
Quenching: Stop the reaction by adding a quenching solution to a final concentration of 50-100 mM. For example, add L-cysteine to scavenge any unreacted this compound. Incubate for 30 minutes.
-
Purification: Remove excess reagent and quenching solution by passing the reaction mixture through a desalting column (e.g., Zeba™ Spin Desalting Columns) or by dialysis against the desired storage buffer.
-
Analysis: The labeled protein is now ready for downstream click chemistry or analysis. Confirm labeling by mass spectrometry (see Protocol 2).
Protocol 2: Mass Spectrometry-Based Identification of On- and Off-Target Labeling Sites
This protocol outlines a bottom-up proteomics workflow to precisely identify which residues have been modified.
Materials:
-
Propargyl-labeled protein (from Protocol 1)
-
Urea or Guanidine-HCl
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (or other suitable protease)
-
Formic Acid
-
LC-MS/MS system
Procedure:
-
Denaturation and Reduction: Denature the purified labeled protein in 8 M urea or 6 M Guanidine-HCl. Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylation of Free Cysteines: Alkylate any remaining free (unlabeled) cysteine residues by adding iodoacetamide (IAA) to a final concentration of 25-30 mM. Incubate in the dark at room temperature for 30 minutes. This step ensures that any unlabeled cysteines are capped and can be distinguished from the propargylated ones.
-
Sample Cleanup and Digestion: Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to <1 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Peptide Desalting: Acidify the digest with formic acid and desalt the peptides using a C18 StageTip or ZipTip.
-
LC-MS/MS Analysis: Analyze the desalted peptides using a high-resolution mass spectrometer. Use a data-dependent acquisition (DDA) method to acquire MS/MS spectra of the most abundant peptide ions.
-
Data Analysis: Search the acquired MS/MS data against the protein sequence using a database search engine (e.g., MaxQuant, Proteome Discoverer, Mascot). Crucially, include a variable modification corresponding to the mass of the Propargyl-PEG7 moiety (+414.2 g/mol ) on all potential nucleophilic residues (C, H, K, M, D, E, Y, N-terminus). Also include carbamidomethylation of cysteine (+57.02 g/mol ) as a fixed or variable modification.
-
Site Localization: Manually inspect or use software to validate the MS/MS spectra of modified peptides to confirm the precise site of modification. The presence of the propargyl-PEG7 modification on residues other than the intended target confirms off-target labeling.
Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for protein labeling with this compound.
Troubleshooting Logic Diagram
Caption: Logic diagram for troubleshooting off-target labeling issues.
References
Validation & Comparative
Stability Showdown: A Comparative Guide to Propargyl-PEG7-Br Linkage and Other Key Players in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly influences the stability, efficacy, and safety of bioconjugates like antibody-drug conjugates (ADCs). This guide provides an in-depth comparison of the stability of linkages derived from Propargyl-PEG7-Br and other commonly used linkers, supported by experimental data and detailed methodologies.
The this compound linker is a heterobifunctional molecule featuring a propargyl group for "click" chemistry and a bromo group for conjugation to nucleophiles such as thiols. The resulting linkage, typically a stable thioether bond, positions this linker within the class of non-cleavable linkers.[1] Non-cleavable linkers are prized for their high plasma stability, which minimizes premature drug release and associated off-target toxicity.[2][3]
Comparative Stability of Linker Technologies
The stability of a linker in an ADC is a crucial determinant of its therapeutic index.[2] An ideal linker must remain stable in systemic circulation to prevent premature payload release, yet allow for efficient release of the active drug at the target site.[4] Linkers are broadly categorized as cleavable and non-cleavable, each with distinct stability profiles and mechanisms of action.
Non-Cleavable Linkers: These linkers, including the thioether bonds formed from this compound and the triazole linkages from corresponding azide-alkyne cycloadditions, offer high stability in circulation. Drug release from ADCs with non-cleavable linkers relies on the degradation of the antibody backbone within the lysosome of the target cell.
Cleavable Linkers: These are designed to be cleaved by specific triggers within the tumor microenvironment or inside the cancer cell, such as enzymes (e.g., cathepsins), acidic pH, or a reducing environment (e.g., high glutathione levels). While offering mechanisms for controlled release, they can sometimes exhibit instability in plasma.
The following table summarizes the stability of various linker types based on available data.
| Linker Type | Linkage Chemistry | Cleavage Mechanism | Plasma Half-life (t½) | Key Stability Characteristics |
| Thioether | Thiol-Maleimide or Thiol-Halide | Non-cleavable | Generally long (days) | Highly stable in plasma, resistant to enzymatic and hydrolytic degradation. Some maleimide-based linkers can undergo retro-Michael reaction, leading to deconjugation. |
| Triazole | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Non-cleavable | Expected to be very long | Exceptionally stable aromatic ring, resistant to a wide range of physiological conditions. |
| Peptide | Amide bond | Enzyme-sensitive (e.g., Cathepsin B) | Generally stable in plasma (days) | Stability is dependent on the specific peptide sequence. Designed for cleavage in the lysosomal compartment. |
| Hydrazone | Hydrazone bond | pH-sensitive | Short (hours to a few days) | Designed to be stable at physiological pH (~7.4) and hydrolyze in the acidic environment of endosomes/lysosomes (pH 4.5-6.5). Can exhibit instability in circulation. |
| Disulfide | Disulfide bond | Reduction-sensitive | Variable (hours to days) | Cleaved in the reducing environment of the cell (high glutathione concentration). Stability can be modulated by steric hindrance around the disulfide bond. |
Experimental Protocols for Assessing Linker Stability
Accurate evaluation of linker stability is paramount in ADC development. The following are key experimental protocols used to assess the stability of bioconjugates.
In Vitro Plasma Stability Assay
This assay determines the stability of a bioconjugate and the rate of drug deconjugation in plasma from various species.
Protocol Outline:
-
ADC Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C. A control sample in a buffer like PBS is often included.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Sample Processing:
-
For Intact ADC Analysis: The ADC can be captured using protein A magnetic beads and washed.
-
For Free Payload Analysis: Precipitate plasma proteins using an organic solvent (e.g., acetonitrile) and collect the supernatant containing the released drug.
-
-
Analysis:
-
Intact/Conjugated ADC Quantification: Analyze the amount of intact or conjugated ADC using techniques like ELISA or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Free Payload Quantification: Quantify the amount of released payload using LC-MS/MS.
-
-
Data Analysis: Calculate the percentage of intact ADC remaining or the amount of free payload at each time point to determine the linker's stability and half-life.
Drug-to-Antibody Ratio (DAR) Measurement Over Time
This method assesses linker stability by monitoring changes in the average number of drug molecules conjugated to an antibody over time.
Protocol Outline:
-
Sample Incubation: Incubate the ADC in plasma or whole blood at 37°C, collecting samples at various time points.
-
Sample Preparation:
-
The ADC is typically captured from the plasma using affinity beads (e.g., Protein A).
-
For analysis of light and heavy chains, the ADC is reduced (e.g., with DTT) to separate the chains.
-
-
Chromatographic Separation: Separate the different ADC species (based on the number of conjugated drugs) or the reduced light and heavy chains using techniques like Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Detection and Quantification: Use UV spectrophotometry and/or Mass Spectrometry (MS) to identify and quantify the different species.
-
DAR Calculation: The weighted average DAR is calculated based on the relative abundance of each species. A decrease in DAR over time indicates linker instability.
Visualizing the ADC Mechanism of Action
The following diagrams illustrate the general workflow for assessing linker stability and the cellular trafficking pathway of an ADC.
Conclusion
The selection of a linker is a critical decision in the design of bioconjugates. The this compound linker, by forming a stable, non-cleavable thioether bond, offers a robust strategy for ensuring conjugate stability in circulation, which is essential for minimizing off-target toxicity and maximizing the therapeutic window. While cleavable linkers provide alternative mechanisms for drug release, their stability in plasma must be carefully evaluated. The experimental protocols outlined in this guide provide a framework for the systematic assessment of linker stability, enabling the rational design of next-generation biotherapeutics.
References
A Comparative Guide to the Mass Spectrometry Analysis of Propargyl-PEG7-Br Conjugated Peptides
For Researchers, Scientists, and Drug Development Professionals
The conjugation of peptides with moieties such as Propargyl-PEG7-Br is a critical strategy in drug development and chemical biology, enabling applications like click chemistry for bioconjugation and improving pharmacokinetic properties. Accurate and detailed characterization of these modified peptides is paramount for ensuring product quality, understanding structure-activity relationships, and fulfilling regulatory requirements. Mass spectrometry (MS) stands as the cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.
This guide provides a comprehensive comparison of the primary mass spectrometry-based methods for the analysis of this compound conjugated peptides: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry. We will delve into their respective experimental protocols, present comparative performance data, and explore alternative analytical approaches.
Comparison of Key Mass Spectrometry Techniques
The selection of an appropriate mass spectrometry technique is contingent on the specific analytical goal, whether it be routine screening, in-depth structural characterization, or quantitative analysis.
| Feature | LC-MS/MS (ESI) | MALDI-TOF MS | Alternative Technique: HILIC-MS |
| Principle | Peptides are separated by liquid chromatography and then ionized by electrospray, generating multiply charged ions that are subsequently fragmented and analyzed. | Peptides are co-crystallized with a matrix and ionized by a laser, typically forming singly charged ions. Mass is determined by time-of-flight. | Peptides are separated based on hydrophilicity and analyzed by mass spectrometry. Particularly useful for polar molecules. |
| Primary Application | Identification of modification sites, quantitative analysis, complex mixture analysis. | Rapid screening, molecular weight determination of intact peptides, analysis of less complex samples. | Analysis of highly polar and PEGylated peptides that are poorly retained in reversed-phase chromatography.[1] |
| Mass Accuracy | High (<5 ppm with high-resolution instruments). | Moderate to High (5-50 ppm, depending on the instrument). | High (<5 ppm with high-resolution instruments). |
| Resolution | High (up to 100,000+). | Moderate to High (up to 40,000+). | High (up to 100,000+). |
| Sensitivity | High (femtomole to attomole range). | High (low femtomole to attomole range). | High (femtomole to attomole range). |
| Throughput | Lower, due to chromatographic separation. | Higher, suitable for rapid screening of multiple samples. | Lower, due to chromatographic separation. |
| Fragmentation | Routinely performed (CID, HCD, ETD) for sequencing and localization of modifications.[2][3] | Possible with tandem TOF (TOF/TOF) or in-source decay (ISD).[4] | Routinely performed (CID, HCD, ETD) for sequencing and localization of modifications. |
| Sample Purity Req. | More tolerant to complex matrices due to LC separation. | Less tolerant to salts and detergents. | More tolerant to complex matrices due to LC separation. |
| Instrumentation Cost | Generally higher. | Generally lower to moderate. | Generally higher. |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for obtaining high-quality and reproducible data. Below are representative protocols for the analysis of this compound conjugated peptides using LC-MS/MS and MALDI-TOF MS.
LC-MS/MS Protocol for this compound Conjugated Peptides
This protocol is designed for the identification and fragmentation analysis of a purified this compound conjugated peptide.
1. Sample Preparation:
-
Reconstitute the lyophilized peptide in 0.1% formic acid in water to a final concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 1-10 µg/mL in 0.1% formic acid in water.
2. Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 2% B
-
5-45 min: 2-40% B
-
45-50 min: 40-95% B
-
50-55 min: 95% B
-
55-60 min: 95-2% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry (ESI-Q-TOF or Orbitrap):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Gas Flow: 800 L/hr.
-
MS1 Scan Range: m/z 300-2000.
-
Data-Dependent Acquisition (DDA): Select the top 3-5 most intense precursor ions for fragmentation.
-
Fragmentation Method:
-
Collision-Induced Dissociation (CID): Normalized collision energy of 25-35%.
-
Higher-Energy Collisional Dissociation (HCD): Stepped normalized collision energy (e.g., 20, 30, 40%). HCD is often preferred for generating a wider range of fragment ions, including those informative for the modification.[5]
-
-
Dynamic Exclusion: Exclude previously fragmented ions for 30 seconds.
MALDI-TOF MS Protocol for this compound Conjugated Peptides
This protocol is suitable for rapid molecular weight determination of a purified this compound conjugated peptide.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the peptide in 50% acetonitrile/0.1% trifluoroacetic acid (TFA).
-
Prepare a saturated solution of the matrix. For peptides in this mass range, α-cyano-4-hydroxycinnamic acid (CHCA) is a common choice (10 mg/mL in 50% acetonitrile/0.1% TFA).
2. Sample Spotting (Dried-Droplet Method):
-
Mix the peptide solution and the matrix solution in a 1:1 ratio (v/v).
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry completely at room temperature, allowing for co-crystallization of the peptide and matrix.
3. Mass Spectrometry (MALDI-TOF):
-
Ionization Mode: Positive.
-
Laser: Nitrogen laser (337 nm).
-
Laser Fluence: Adjust to the minimum necessary for good signal intensity to avoid in-source fragmentation.
-
Mass Range: Set appropriately to encompass the expected mass of the conjugated peptide.
-
Acquisition Mode: Reflector mode for higher mass accuracy.
-
Calibration: Calibrate the instrument using a standard peptide mixture with masses bracketing the expected mass of the analyte.
Data Interpretation and Fragmentation Analysis
A key aspect of the mass spectrometric analysis of this compound conjugated peptides is the interpretation of the fragmentation spectra to confirm the sequence and pinpoint the site of modification.
Upon fragmentation (typically using CID or HCD), peptides cleave along the amide backbone, generating b- and y-type fragment ions. The presence of the this compound modification will result in a mass shift on the fragment ions containing the modified amino acid.
A characteristic fragmentation pathway for propargylated amino acids is the neutral loss of the propargyl group (C₃H₄), corresponding to a mass loss of 40.0313 Da. This neutral loss can be a diagnostic indicator of a successful propargylation. The PEG linker may also undergo characteristic fragmentation, often resulting in a series of fragment ions separated by 44.0262 Da (the mass of an ethylene glycol unit).
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams, generated using the DOT language, outline the experimental workflows.
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Experimental workflow for MALDI-TOF MS analysis.
Alternative and Complementary Techniques
While LC-MS/MS and MALDI-TOF are the primary tools, other techniques can provide valuable complementary information.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar or extensively PEGylated peptides that exhibit poor retention in reversed-phase chromatography, HILIC can be an effective separation strategy prior to mass spectrometry. It separates analytes based on their hydrophilicity, offering an orthogonal separation mechanism to reversed-phase LC.
-
Ion Mobility Mass Spectrometry (IM-MS): This technique separates ions based on their size, shape, and charge in the gas phase. For PEGylated peptides, which can be heterogeneous, IM-MS can help to separate different PEGylated species and reduce spectral complexity, aiding in data interpretation.
-
2D Liquid Chromatography (2D-LC): For highly complex samples, a two-dimensional LC setup (e.g., strong cation exchange followed by reversed-phase) can provide significantly enhanced separation power before the sample is introduced into the mass spectrometer.
Conclusion
The comprehensive characterization of this compound conjugated peptides is a critical step in modern drug development and proteomics research. Both LC-MS/MS and MALDI-TOF MS offer powerful, yet distinct, capabilities for this purpose. LC-MS/MS excels in providing detailed structural information, including the precise localization of the modification, and is well-suited for quantitative studies. MALDI-TOF MS, on the other hand, offers a rapid and high-throughput method for determining the molecular weight and assessing the overall success of the conjugation reaction. The choice between these techniques, or their complementary use, will depend on the specific analytical question at hand. As peptide modifications become increasingly complex, the integration of advanced separation techniques like HILIC and IM-MS with high-resolution mass spectrometry will continue to be essential for a thorough and accurate analysis.
References
- 1. Intact quantitation and evaluation of a PEG-glycosulfopeptide as a therapeutic P-selectin antagonist - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05000B [pubs.rsc.org]
- 2. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
In vitro stability of Propargyl-PEG7-Br conjugates in human plasma
For researchers, scientists, and drug development professionals engaged in bioconjugation, the stability of the linker is a critical parameter that dictates the efficacy and safety of the resulting conjugate. The integrity of molecules such as Antibody-Drug Conjugates (ADCs) or PROteolysis TArgeting Chimeras (PROTACs) in circulation is paramount. This guide provides a comprehensive comparison of the in vitro plasma stability of conjugates formed from Propargyl-PEG7-Br, which utilize click chemistry, against other common linker technologies, supported by experimental data and detailed protocols.
The this compound linker is a non-cleavable linker that, upon reaction with an azide-functionalized molecule, forms an exceptionally stable triazole ring.[1] This "click chemistry" approach is gaining prominence in the development of next-generation bioconjugates due to the robustness of the resulting linkage, which is resistant to enzymatic and hydrolytic degradation under physiological conditions.[1] This contrasts with more conventional linkers, such as those based on maleimide chemistry, which can be susceptible to degradation in vivo.[1]
At a Glance: Comparative Stability of Linker Technologies
The stability of a linker is frequently evaluated by its half-life in plasma, which provides an indication of how long the conjugate remains intact in the bloodstream. While specific quantitative data for the half-life of a this compound conjugate is still emerging in publicly available literature, its stability can be inferred from the known robustness of the triazole linkage it forms.
| Linker Type | Conjugation Chemistry | Cleavability | Half-life in Human Plasma (t½) | Key Stability Characteristics |
| Propargyl-PEG (Triazole) | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Non-cleavable | Expected to be very long (days to weeks) | Forms a highly stable aromatic triazole ring, resistant to enzymatic and hydrolytic degradation.[1] |
| Maleimide-based | Thiol-Michael Addition | Non-cleavable (but prone to reversal) | Variable (hours to days) | The thiosuccinimide adduct is susceptible to a retro-Michael reaction, leading to deconjugation.[1] Half-lives for deconjugation have been reported to be in the range of 4-5 days in rats. |
| Hydrazone | Reaction of a ketone/aldehyde with a hydrazine | Cleavable (pH-sensitive) | Variable (hours to days) | Designed to be stable at physiological pH (~7.4) and hydrolyze in the acidic environment of endosomes (pH 4.5-6.5). However, some hydrolysis can occur in plasma. A traditional hydrazine linker has shown a half-life of 2 days in human plasma. |
| Peptide | Amide bond formation | Cleavable (enzyme-sensitive) | Generally stable, but sequence-dependent | Cleaved by specific proteases (e.g., Cathepsin B) that are often upregulated in tumor environments. Stability in plasma depends on the specific peptide sequence. |
| Disulfide | Disulfide bond formation | Cleavable (redox-sensitive) | Variable | Can be cleaved by reducing agents such as glutathione, which is present at higher concentrations inside cells compared to plasma. |
In-Depth Analysis of Linker Stability
This compound (Post-Conjugation): A Fortress of Stability
The cornerstone of the Propargyl-PEG7 linker's stability is the 1,2,3-triazole ring formed via the CuAAC click chemistry reaction. This five-membered heterocyclic ring is aromatic and exceptionally stable across a wide range of physiological conditions. The primary metabolic pathway for propargyl-containing compounds is thought to be the oxidation of adjacent functional groups rather than the cleavage of the propargyl linker itself. This inherent stability ensures that the payload remains attached to the biomolecule in circulation, minimizing off-target effects and maximizing the concentration of the intact conjugate at the target site.
Alternative Linkers: Inherent Cleavage and Instability
In contrast, other linker technologies have built-in or intrinsic cleavage mechanisms that can also be liabilities in terms of plasma stability:
-
Maleimide Linkers: The bond formed between a maleimide and a thiol (thiosuccinimide adduct) is susceptible to a retro-Michael reaction. This can result in the deconjugation of the payload, which can then bind to other circulating proteins like albumin, potentially causing off-target toxicity.
-
Hydrazone Linkers: While designed for pH-dependent cleavage in the acidic environment of tumors, hydrazone linkers can exhibit premature hydrolysis in plasma, leading to systemic release of the payload.
-
Peptide and Disulfide Linkers: These cleavable linkers rely on differences in the enzymatic or redox environment between the plasma and the target cells. However, some level of premature cleavage in the plasma can occur, impacting the therapeutic window of the conjugate.
Experimental Protocol: In Vitro Human Plasma Stability Assay
The following is a generalized protocol for assessing the in vitro plasma stability of a bioconjugate. Specific parameters may need to be optimized based on the nature of the conjugate and the analytical method used.
Objective: To determine the rate of degradation or deconjugation of a test conjugate in human plasma over time.
Materials:
-
Test conjugate (e.g., formed from this compound)
-
Control conjugate (with a linker of known stability, if available)
-
Pooled human plasma (from at least 3 donors, with anticoagulant such as heparin or EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
Protein precipitation solution (e.g., acetonitrile with 1% formic acid)
-
Microcentrifuge tubes
-
Refrigerated centrifuge
-
Analytical instrumentation (e.g., RP-HPLC, LC-MS/MS)
Procedure:
-
Preparation: Pre-warm human plasma and PBS to 37°C. Prepare a stock solution of the test conjugate in a suitable buffer.
-
Incubation: Spike the test conjugate into the pre-warmed human plasma at a final concentration of 1-10 µM. A parallel incubation in PBS can be performed as a control for non-enzymatic degradation.
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the plasma sample.
-
Protein Precipitation: Immediately quench the enzymatic activity by adding 3 volumes of ice-cold protein precipitation solution to the plasma aliquot. Vortex thoroughly.
-
Centrifugation: Incubate the samples on ice for 20 minutes and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant and analyze it using a validated analytical method (e.g., RP-HPLC or LC-MS/MS) to quantify the percentage of the remaining intact conjugate.
-
Data Analysis: Plot the percentage of intact conjugate remaining versus time. From this curve, the half-life (t½) of the conjugate in human plasma can be calculated.
Visualizing the Workflow and Stability Concept
Caption: Experimental workflow for determining the in vitro stability of a conjugate in human plasma.
Caption: Conceptual diagram comparing the stability pathways of different linker technologies in plasma.
References
The Influence of PEG Linker Length on PROTAC Efficacy: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of how polyethylene glycol (PEG) linker length impacts the efficacy of Proteolysis Targeting Chimeras (PROTACs), supported by experimental data and detailed protocols.
The design of a PROTAC, a heterobifunctional molecule that induces protein degradation, is a complex process where the linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of its success.[1] Among various linker types, PEG linkers are frequently utilized due to their hydrophilicity, biocompatibility, and tunable length.[2][3] The length of this linker is not merely a spacer; it dictates the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the target protein.[1][3]
An optimal linker length is crucial for productive ubiquitination. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might lead to a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. This guide delves into the comparative effects of varying PEG linker lengths on PROTAC performance, offering insights to aid in rational PROTAC design.
Comparative Efficacy of PROTACs with Varying PEG Linker Lengths
Systematic studies have demonstrated that modifying the PEG linker length can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is not universal and is highly dependent on the specific target protein and E3 ligase pair. Below is a summary of quantitative data from studies on PROTACs targeting different proteins, illustrating the impact of linker length.
| Target Protein | E3 Ligase | Linker Length (atoms) | DC50 | Dmax | Reference |
| Estrogen Receptor α (ERα) | VHL | 12 | Less Potent | - | |
| Estrogen Receptor α (ERα) | VHL | 16 | More Potent (IC50 = 26 μM) | - | |
| TANK-Binding Kinase 1 (TBK1) | VHL | < 12 | No Degradation | - | |
| TANK-Binding Kinase 1 (TBK1) | VHL | 12-29 | Submicromolar | >90% | |
| TANK-Binding Kinase 1 (TBK1) | VHL | 21 | 3 nM | 96% | |
| Bromodomain-containing protein 4 (BRD4) | CRBN | 8 (PEG) | Potent | - |
Key Considerations for Linker Design
-
Ternary Complex Formation: The linker's length and flexibility are paramount in achieving a stable and productive ternary complex.
-
The "Hook Effect": At high concentrations, PROTACs can form binary complexes with the target protein and the E3 ligase independently, which inhibits the formation of the productive ternary complex and reduces degradation. This phenomenon is known as the "hook effect".
-
Physicochemical Properties: The linker influences the PROTAC's solubility, cell permeability, and metabolic stability. PEG linkers, for instance, can enhance hydrophilicity and improve solubility.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of PROTAC efficacy.
Western Blot for Protein Degradation
This protocol is used to quantify the degradation of a target protein following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum degradation observed).
-
Ternary Complex Formation Assays
Biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP) can be employed to directly assess the formation and stability of the ternary complex. These assays are crucial for understanding the mechanism of action and for rational PROTAC design.
Visualizing PROTAC Mechanisms and Workflows
Caption: PROTAC Mechanism of Action.
Caption: Western Blot Experimental Workflow.
References
A Comparative Guide to Functional Assays for Proteins Modified with Propargyl-PEG7-Br and Its Alternatives
For researchers, scientists, and drug development professionals, the precise modification of proteins is a critical step in creating targeted therapeutics, diagnostic agents, and research tools. Propargyl-PEG7-Br is a popular heterobifunctional linker that facilitates the attachment of various payloads to proteins via "click chemistry." However, the choice of linker can significantly impact the functionality of the modified protein. This guide provides an objective comparison of this compound with key alternatives, supported by experimental data and detailed protocols for functional assays.
Introduction to Protein Modification with PEG Linkers
This compound is a linker containing a propargyl group (a terminal alkyne) for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a PEG7 spacer to enhance solubility and reduce immunogenicity, and a bromine group that is typically converted to a more reactive group like an NHS ester to react with primary amines (e.g., lysine residues) on the protein surface. This allows for a two-step conjugation process.
Alternatives to this compound offer different reactive functionalities and conjugation chemistries, which can be advantageous depending on the specific application and the protein of interest. This guide will focus on three main classes of alternatives:
-
Maleimide-PEG-Alkyne: This linker utilizes a maleimide group to react specifically with thiol groups on cysteine residues, offering a more site-specific conjugation strategy compared to amine-reactive linkers.
-
Azido-PEG-Acid/Amine: These linkers reverse the "click chemistry" functionalities, with a terminal azide group on the linker for reaction with an alkyne-modified payload.
-
DBCO-PEG-NHS Ester: This linker employs a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free "click chemistry" that is beneficial for in vivo applications due to the cytotoxicity of copper catalysts.
Comparative Analysis of Linker Performance
The choice of linker can influence the stability, pharmacokinetics, and ultimately, the biological activity of the conjugated protein. The following table summarizes the key features and performance characteristics of this compound and its alternatives.
| Feature | This compound | Maleimide-PEG-Alkyne | Azido-PEG-Acid/Amine | DBCO-PEG-NHS Ester |
| Protein Reactive Group | Amine (via NHS ester) | Thiol (Cysteine) | Amine or Carboxyl | Amine (via NHS ester) |
| Payload Reactive Group | Azide | Azide | Alkyne | Azide |
| "Click" Chemistry | CuAAC (Copper-catalyzed) | CuAAC (Copper-catalyzed) | CuAAC (Copper-catalyzed) | SPAAC (Copper-free) |
| Reaction Speed | Fast | Fast | Fast | Moderate |
| Biocompatibility | Lower (due to copper catalyst) | Lower (due to copper catalyst) | Lower (due to copper catalyst) | Higher (copper-free) |
| Site-Specificity | Moderate (targets available lysines) | High (targets available cysteines) | Moderate to High | Moderate (targets available lysines) |
| Linkage Stability | High (stable triazole ring) | Moderate (thioether bond can undergo retro-Michael reaction) | High (stable triazole ring) | High (stable triazole ring) |
Quantitative Data on Functional Impact
Direct head-to-head comparisons of the functional impact of these specific linkers on a single protein are limited in the literature. However, we can infer the potential effects from studies on Antibody-Drug Conjugates (ADCs), where the linker plays a crucial role in efficacy.
| Functional Assay | Linker Type | Protein/ADC | Key Finding |
| In Vitro Cytotoxicity (IC50) | Cleavable vs. Non-cleavable linkers | Trastuzumab-vc-MMAE vs. T-DM1 | In a head-to-head study, the cleavable linker-containing ADC showed a lower IC50 value, indicating higher potency in vitro.[1][2] |
| Binding Affinity (Kd) | Maleimide-PEG | anti-FGFR1 Peptibody | Conjugation via maleimide chemistry to hinge region cysteines did not significantly affect the binding affinity of the peptibody to its receptor.[3] |
| Enzyme Kinetics (kcat/Km) | Aldehyde-PEG | α-chymotrypsin | PEGylation generally leads to a decrease in both kcat and Km. The extent of this change is dependent on the degree of PEGylation and the size of the PEG chain.[4] |
Experimental Protocols
Detailed methodologies are essential for obtaining reliable and reproducible data in functional assays.
Protocol 1: In Vitro Cytotoxicity Assay for ADCs
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADC constructs with different linkers
-
Control antibody (unconjugated)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target and control cells in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
ADC Treatment: Prepare serial dilutions of the ADCs and the unconjugated antibody in complete medium.
-
Remove the medium from the cells and add 100 µL of the diluted ADCs or control antibody to the respective wells. Include wells with medium only as a negative control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement: Equilibrate the plates and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow the signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: ELISA for Antibody Binding Affinity (Kd)
This protocol determines the equilibrium dissociation constant (Kd) of a modified antibody to its target antigen.
Materials:
-
High-binding 96-well ELISA plates
-
Recombinant antigen
-
Modified antibody and unconjugated control antibody
-
Coating buffer (e.g., PBS, pH 7.4)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody (anti-human or anti-mouse IgG)
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Antigen Coating: Dilute the recombinant antigen to 1-10 µg/mL in coating buffer. Add 100 µL to each well of the ELISA plate and incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Antibody Incubation: Prepare serial dilutions of the modified and unconjugated antibodies in blocking buffer. Add 100 µL of each dilution to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the antibody concentration. Fit the data to a one-site binding (hyperbola) equation to determine the Kd.
Mandatory Visualizations
Caption: Experimental workflow for protein modification and functional characterization.
References
- 1. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Data supporting the spectrophotometric method for the estimation of catalase activity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Propargyl-PEG Derivatives in Bioconjugation: A Guide for Researchers
In the landscape of modern bioconjugation, the precise and efficient linking of molecules is paramount. Propargyl-terminated polyethylene glycol (PEG) derivatives have emerged as invaluable tools, particularly for their role in "click chemistry," a suite of reactions known for their high efficiency and specificity. This guide provides a comprehensive, head-to-head comparison of different Propargyl-PEG derivatives, offering researchers, scientists, and drug development professionals objective insights and supporting experimental data to inform their bioconjugation strategies.
Propargyl-PEG-acid linkers are heterobifunctional molecules that are crucial in the development of advanced biotherapeutics like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] These linkers possess a terminal propargyl group for highly specific "click" reactions with azide-functionalized molecules and a terminal carboxylic acid for conjugation to primary amines on biomolecules.[1] The length of the intervening PEG chain is a critical design parameter that significantly influences the physicochemical properties and, ultimately, the in vivo performance of the resulting bioconjugate.[1][2]
Physicochemical Properties: The Impact of PEG Chain Length
The number of ethylene glycol units in a Propargyl-PEG linker dictates its molecular weight, length, and hydrophilicity. These properties, in turn, affect the solubility, stability, pharmacokinetics, and potential for steric hindrance of the final bioconjugate.[1]
Longer PEG chains, such as those in Propargyl-PEG7-acid and Propargyl-PEG8-acid, enhance the hydrophilicity of the conjugate, which can be crucial for solubilizing hydrophobic payloads. This increased hydrodynamic radius can also lead to a longer circulation half-life by reducing renal clearance. However, longer chains may also introduce steric hindrance, potentially impeding the interaction of the conjugated biomolecule with its target. Conversely, shorter linkers like Propargyl-PEG3-acid and Propargyl-PEG5-acid minimize steric concerns but may be less effective at improving the solubility of highly hydrophobic molecules.
The optimal PEG linker length is therefore a trade-off between these factors and must be empirically determined for each specific application to achieve the desired balance of solubility, stability, and biological activity.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and performance considerations of different Propargyl-PEG-acid derivatives. The data is compiled from various sources to provide a comparative overview.
Table 1: Physicochemical Properties of Propargyl-PEGn-Acid Derivatives
| Property | Propargyl-PEG3-Acid | Propargyl-PEG5-Acid | Propargyl-PEG7-Acid |
| Molecular Weight ( g/mol ) | ~216.2 | ~304.3 | ~392.4 |
| Linker Length (Å) | ~18.5 | ~25.8 | ~33.1 |
| Hydrophilicity | Moderate | High | Very High |
| Potential for Steric Hindrance | Low | Moderate | High |
Note: Linker length is an approximation based on the extended conformation of the PEG chain.
Table 2: Performance Characteristics in Bioconjugation
| Parameter | Shorter PEG Linkers (e.g., PEG3) | Longer PEG Linkers (e.g., PEG7) | Key Considerations |
| Solubility Enhancement | Moderate | Significant | Crucial for hydrophobic payloads to prevent aggregation. |
| In Vivo Half-Life | Shorter | Longer | Longer linkers increase hydrodynamic size, reducing renal clearance. |
| Reaction Kinetics (CuAAC) | Generally faster | May be slightly slower | Steric hindrance from longer chains can influence reaction rates. |
| Target Binding Affinity | Less likely to interfere | Higher potential for steric hindrance | The linker should not impede the interaction of the biomolecule with its target. |
| Immunogenicity | Lower | Higher potential | Longer PEG chains can sometimes be recognized by the immune system. |
Experimental Protocols
Successful bioconjugation with Propargyl-PEG derivatives typically involves a two-step process: 1) activation of the carboxylic acid and conjugation to an amine-containing biomolecule, and 2) the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.
Protocol 1: Amine Conjugation via EDC/NHS Chemistry
This protocol describes the activation of the carboxylic acid on Propargyl-PEG-acid and its subsequent conjugation to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Propargyl-PEGn-acid
-
Amine-containing biomolecule (e.g., antibody)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Desalting column
Procedure:
-
Linker Activation: Dissolve the Propargyl-PEGn-acid, EDC, and NHS in Activation Buffer. A common molar ratio is 1:1.2:1.5 (Linker:EDC:NHS). Incubate at room temperature for 15-30 minutes to form the NHS ester.
-
Biomolecule Preparation: Dissolve the amine-containing biomolecule in the Reaction Buffer to a concentration of 1-10 mg/mL.
-
Conjugation: Add the activated Propargyl-PEGn-NHS ester solution to the biomolecule solution. The molar ratio of linker to biomolecule should be optimized to achieve the desired degree of labeling. A typical starting point is a 10- to 20-fold molar excess of the linker.
-
Incubation: Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Quenching: Add the Quenching Solution to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Purification: Purify the Propargyl-PEG-functionalized biomolecule using a desalting column to remove excess reagents.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "click" reaction between the propargyl-functionalized biomolecule and an azide-containing molecule (e.g., a fluorescent dye or a cytotoxic drug).
Materials:
-
Propargyl-functionalized biomolecule
-
Azide-containing molecule
-
Reaction Buffer: PBS, pH 7.4, degassed
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Desalting column or size-exclusion chromatography (SEC) system
Procedure:
-
Reagent Preparation: Prepare stock solutions of the azide-containing molecule, CuSO₄, THPTA, and sodium ascorbate.
-
Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio and let it stand for 1-2 minutes to form the copper-ligand complex.
-
Reaction Mixture: In a reaction tube, combine the propargyl-functionalized biomolecule and the azide-containing molecule in the Reaction Buffer. The molar ratio will depend on the desired final product.
-
Initiation: Add the copper-ligand complex to the reaction mixture. A typical final copper concentration is 50-250 µM. Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubation: Gently mix and allow the reaction to proceed for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the final bioconjugate using a desalting column or SEC to remove the copper catalyst and excess reagents.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
The HER2 signaling pathway is a critical driver in certain types of cancer, particularly breast cancer. Antibody-drug conjugates targeting HER2, such as Trastuzumab emtansine (T-DM1) and Trastuzumab deruxtecan (T-DXd), bind to the HER2 receptor on the surface of cancer cells. This binding can inhibit downstream signaling pathways like the PI3K-AKT-mTOR and RAS-MAPK pathways, which are crucial for cell proliferation and survival. Following binding, the ADC-HER2 complex is internalized, and the cytotoxic payload is released inside the cell, leading to apoptosis. The linker connecting the antibody to the payload, often a Propargyl-PEG derivative, plays a vital role in the stability and efficacy of the ADC.
References
Safety Operating Guide
Proper Disposal of Propargyl-PEG7-Br: A Guide for Laboratory Professionals
The safe and responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides essential information for the proper disposal of Propargyl-PEG7-Br, a bifunctional linker commonly used in bioconjugation and drug development. Adherence to these procedures is vital for minimizing risks to personnel and the environment. This document is intended to supplement, not replace, your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS).
Immediate Safety and Handling Considerations
Quantitative Hazard and Safety Data
The following table summarizes key hazard information analogous to this compound, derived from a closely related compound. This data should be used for initial risk assessment and to inform handling procedures.
| Property | Information | Source Analogy |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | Propargyl-PEG7-NHS ester[1] |
| GHS Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant. | Propargyl-PEG7-NHS ester[1] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator. | Propargyl-PEG7-NHS ester |
Step-by-Step Disposal Protocol
The proper disposal of this compound is crucial for laboratory safety and environmental protection. The following protocol should be followed diligently.
1. Personal Protective Equipment (PPE) and Work Area Preparation:
-
Don appropriate PPE: Before handling any waste, ensure you are wearing safety goggles, a lab coat, and chemical-resistant gloves.
-
Work in a ventilated area: All waste handling and consolidation should be performed in a chemical fume hood to minimize the risk of inhalation.
-
Prepare waste containers: Obtain designated and properly labeled hazardous waste containers from your institution's Environmental Health and Safety (EHS) department. Ensure containers are clean, in good condition, and compatible with the chemical waste.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired solid this compound in its original container or a new, properly labeled, and sealed container.
-
Place this container within a designated solid hazardous waste drum or receptacle.
-
-
Liquid Waste:
-
Collect all aqueous and organic solutions containing this compound in a designated liquid hazardous waste container.
-
Crucially, do not mix incompatible waste streams. For instance, keep acidic and basic waste separate, and do not mix oxidizing acids with organic chemicals. Halogenated and non-halogenated solvent wastes should also be collected separately.
-
-
Contaminated Labware:
-
Disposable items such as pipette tips, tubes, and gloves that have come into contact with this compound must be disposed of as solid hazardous waste.
-
Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol). This rinsate must be collected as hazardous liquid waste. The first rinse of any chemical container must be collected and disposed of as hazardous waste. After thorough rinsing and air-drying, and with all labels defaced, glass bottles may be placed in designated glass disposal containers.
-
3. Container Management and Labeling:
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the approximate percentages of each component.
-
Container Integrity: Keep waste containers securely closed except when adding waste. Store containers in a designated satellite accumulation area within the laboratory.
-
Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment to prevent spills.
4. Requesting Waste Pickup:
-
Once a waste container is full, or if you are approaching the storage time limit set by your institution, contact your EHS department to schedule a waste pickup. Do not allow hazardous waste to accumulate in the laboratory.
5. Spill Management:
-
In the event of a spill, immediately alert others in the area and evacuate if necessary.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.
-
Carefully collect the absorbent material and place it in the designated solid hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.
-
For significant spills, contact your institution's EHS department immediately.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Personal protective equipment for handling Propargyl-PEG7-Br
Essential Safety and Handling Guide for Propargyl-PEG7-Br
For researchers, scientists, and drug development professionals, the safe handling of specialized chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for handling this compound, a valuable tool in bioconjugation and drug delivery research. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on best practices and data from structurally similar compounds.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is mandatory to prevent skin and eye contact, inhalation, and ingestion when handling this compound. The required PPE is summarized in the table below.
| Body Part | Required PPE | Specifications & Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and change them frequently, especially if contamination is suspected.[1] |
| Eyes | Safety goggles with side-shields | Provides protection from splashes and aerosols. A face shield may be required for procedures with a high risk of splashing.[1][2] |
| Body | Laboratory coat or disposable gown | A lab coat should be worn at all times. For tasks with a higher risk of splashes, a disposable gown offers additional protection.[1] |
| Respiratory | Use in a chemical fume hood | All handling of solid and solutions of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure. For spill cleanup or where a fume hood is not available, a NIOSH-approved respirator may be necessary.[1] |
| Feet | Closed-toe shoes | Protects feet from spills and falling objects. |
Hazard and Safety Information
The following table summarizes known hazard and safety information for structurally related compounds, which should be considered indicative for this compound. Always consult the specific Safety Data Sheet (SDS) for the exact product in use.
| Property | Information | Source Analogy |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | Propargyl-PEG7-NHS ester |
| GHS Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant. | Propargyl-PEG7-NHS ester |
Operational Plan: A Step-by-Step Guide for Safe Handling
A systematic approach to handling this compound ensures safety at every stage of its lifecycle in the laboratory.
Receiving and Storage
-
Inspection : Upon receipt, visually inspect the package for any signs of damage or leakage. If compromised, do not open it. Isolate the package in a chemical fume hood and contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Storage : If the package is intact, transfer it to the designated storage area. Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Consult the manufacturer’s instructions for the recommended storage temperature, which is often refrigerated.
Handling and Experimental Procedures
-
Personal Protective Equipment : Don the appropriate PPE as detailed in the table above before handling the compound.
-
Weighing : Use a dedicated, clean weighing vessel. Minimize the creation of dust when handling the solid material.
-
Dissolving : Add the solvent to the solid this compound slowly to avoid splashing.
-
Reactions : Conduct all reactions involving this compound within a chemical fume hood.
Spill Management
-
Small Spills : In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand). Wearing appropriate PPE, collect the absorbed material into a sealed container for hazardous waste disposal.
-
Large Spills : For large spills, evacuate the area and contact your institution's EHS office.
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste : All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, absorbent materials) should be placed in a clearly labeled hazardous waste container.
-
Liquid Waste : Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Contaminated Labware : Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol), and the rinsate collected as hazardous waste.
Disposal Procedure
Dispose of all waste containing this compound through your institution's hazardous waste management program. Never dispose of this compound down the drain or in the regular trash.
Caption: Decision tree for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
